(R)-GDC-0927
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3/t28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAAPZIFCQQQKX-MUUNZHRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-GDC-0927: A Technical Guide to its Mechanism of Action in ER+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GDC-0927 is a potent, orally bioavailable, non-steroidal selective estrogen receptor (ER) antagonist and degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer, including those resistant to tamoxifen.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, effects on downstream signaling, and performance in various experimental models.
Core Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism:
-
Estrogen Receptor Antagonism: It competitively binds to the estrogen receptor alpha (ERα), preventing the binding of estradiol and subsequent receptor activation. This blockade inhibits both ligand-dependent and ligand-independent ER-mediated signaling.[3][4]
-
Estrogen Receptor Degradation: Upon binding, this compound induces a conformational change in the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This reduction in the total cellular pool of ERα further diminishes the signaling capacity of the pathway. Furthermore, this compound has been shown to immobilize the estrogen receptor.[2][3]
This dual action results in a comprehensive shutdown of ER-driven transcriptional programs that promote the proliferation and survival of ER+ breast cancer cells.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been quantified in various assays, demonstrating its high potency and effectiveness.
| Assay/Model | Cell Line/Model Details | Parameter | Value | Reference |
| In Vitro Efficacy | ||||
| ERα Degradation | MCF-7 Breast Cancer Cells | Degradation Efficacy | 97% | [1] |
| ERα Degradation | T47D Breast Cancer Cells | IC50 | 0.13 ± 0.03 nM | [5] |
| Cell Proliferation | MCF-7 Breast Cancer Cells | IC50 | ≤ 0.2 nM | |
| In Vivo Efficacy | ||||
| Tamoxifen-Resistant Xenograft | MCF-7 based, with subcutaneous estradiol pellets. | Tumor Response | Regression in 5 of 8 animals | [1] |
| Patient-Derived Xenograft (PDX) | ER+ models (ESR1 mutant and wild-type) | Efficacious Dose Range | 10–100 mg/kg/day | [3] |
Clinical Pharmacodynamics and Efficacy
A Phase I clinical trial (NCT02316509) in postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer provided key insights into the clinical activity of this compound.[1][4][6]
| Parameter | Patient Cohort Details | Finding | Reference |
| Target Engagement | |||
| [18F]-fluoroestradiol (FES) PET Scans | 9 patients with FES-avid disease | >90% reduction in FES uptake | [3][4] |
| ER Expression (Tumor Biopsies) | ~40% reduction | [3][4] | |
| Clinical Activity | |||
| Clinical Benefit Rate | 42 heavily pretreated patients | 29% (12 of 42 patients) | [3][4] |
| Best Overall Response | 42 heavily pretreated patients | 41% with stable disease (17 of 42 patients) | [3][4] |
| Biomarker Analysis | |||
| Circulating Tumor DNA (ctDNA) | Patients with baseline ESR1 and PIK3CA mutations | General decline in mutant allele frequencies in the first on-treatment samples. | [7] |
| ER Target Gene Expression | Paired baseline and on-treatment tumor biopsies (n=6) | Evidence of suppression in ER pathway activity. | [7] |
| Progesterone Receptor (PR) Expression | Paired baseline and on-treatment tumor biopsies | Reduced PR levels, consistent with ER pathway inhibition. | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway
This compound's mechanism of action centers on its direct interaction with ERα, leading to the inhibition of downstream signaling pathways crucial for tumor growth.
Caption: this compound binds to ERα, leading to its degradation and blocking its nuclear translocation and transcriptional activity.
Experimental Workflows
The preclinical evaluation of this compound involved several key experimental models.
In-Cell Western Assay for ERα Degradation
Caption: Workflow for quantifying this compound-induced ERα degradation using an in-cell western assay.
Tamoxifen-Resistant Xenograft Model
Caption: Workflow for evaluating the in vivo efficacy of this compound in a tamoxifen-resistant breast cancer xenograft model.
Experimental Protocols
In-Cell Western Assay
This assay was employed to quantify the degradation of ERα in MCF-7 breast cancer cells.[1]
-
Cell Seeding: MCF-7 cells are seeded in 96-well microplates and allowed to adhere overnight.
-
Treatment: Cells are treated with a dose range of this compound or control compounds for a specified duration (e.g., 24 hours).
-
Fixation and Permeabilization: The cells are fixed with a formaldehyde-based solution and then permeabilized with a detergent-based buffer to allow antibody access to intracellular proteins.
-
Blocking: Non-specific antibody binding is blocked using a protein-based blocking buffer.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for ERα.
-
Secondary Antibody Incubation: Following washing, cells are incubated with an infrared dye-conjugated secondary antibody that recognizes the primary antibody.
-
Imaging and Quantification: The plates are scanned using an infrared imaging system, and the fluorescence intensity in each well is quantified. This intensity is proportional to the amount of ERα protein. Normalization to a housekeeping protein or total protein stain is performed to account for variations in cell number.
Tamoxifen-Resistant Xenograft Model
This in vivo model was utilized to assess the anti-tumor activity of this compound in a setting of acquired resistance to endocrine therapy.[1]
-
Cell Line: A tamoxifen-resistant derivative of the MCF-7 human breast cancer cell line is used.
-
Animal Model: Immunocompromised mice (e.g., nu/nu nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: The tamoxifen-resistant MCF-7 cells are implanted into the mammary fat pad or subcutaneously in the mice. To support tumor growth, which remains estrogen-dependent, a slow-release estradiol pellet is implanted subcutaneously.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at various doses (e.g., 10-100 mg/kg) daily or as per the study design. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.
-
Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as determining intratumoral ERα levels via immunohistochemistry or western blotting.
Patient-Derived Xenograft (PDX) Models
PDX models, which involve the implantation of fresh patient tumor tissue into immunodeficient mice, were used to evaluate the efficacy of this compound in a more clinically relevant setting.[3][8][9][10]
-
Tumor Acquisition: Fresh tumor tissue is obtained from patients with ER+ breast cancer, including those with known ESR1 mutations.
-
Implantation: Small fragments of the tumor are implanted subcutaneously or orthotopically into the mammary fat pad of highly immunodeficient mice (e.g., NOD-SCID or NSG mice). An estradiol supplement is typically provided.
-
Tumor Engraftment and Expansion: Once the tumors have successfully engrafted and grown, they can be serially passaged into new cohorts of mice for expansion and subsequent drug testing.
-
Treatment Studies: Similar to the cell line-derived xenograft models, once tumors reach a specified size, mice are randomized to receive this compound or vehicle. Tumor growth is monitored over time to assess treatment efficacy.
Conclusion
This compound is a potent selective estrogen receptor degrader with a dual mechanism of action that leads to robust anti-tumor activity in preclinical models of ER+ breast cancer, including those with acquired resistance to tamoxifen. Clinical data has confirmed its on-target activity and demonstrated preliminary evidence of efficacy in a heavily pretreated patient population. The data and protocols summarized in this guide provide a comprehensive overview of the scientific foundation for the continued investigation of this compound and similar next-generation endocrine therapies.
References
- 1. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altogenlabs.com [altogenlabs.com]
- 5. biorxiv.org [biorxiv.org]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Collection - Data from An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen ReceptorâPositive Breast Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. oncodesign-services.com [oncodesign-services.com]
- 10. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
An In-depth Technical Guide to (R)-GDC-0927: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-GDC-0927, also known as Giredestrant, is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD). It has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer and has been evaluated in clinical trials. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its mechanism of action and preclinical and clinical data. Detailed experimental protocols for its synthesis and key biological assays are also presented.
Chemical Structure and Properties
This compound is a complex small molecule featuring a chromene core, a structural motif common in SERDs, linked to a fluoromethyl azetidine side chain. This specific configuration is crucial for its high potency and efficacy in degrading the estrogen receptor alpha (ERα).
| Property | Value |
| IUPAC Name | (2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol |
| SMILES | CC1=C(--INVALID-LINK--C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O |
| Molecular Formula | C₂₈H₂₈FNO₄ |
| Molecular Weight | 461.5 g/mol |
| CAS Number | 1642297-01-5 |
Synthesis
The synthesis of this compound is a multi-step process involving the construction of the chromene core followed by the attachment of the crucial fluoromethyl azetidine side chain. While the precise, proprietary synthesis has not been fully disclosed, a plausible synthetic route can be constructed based on published methodologies for analogous compounds. The key steps involve the synthesis of a 2-phenyl-4-methyl-2H-chromene intermediate and the preparation of the 3-(fluoromethyl)azetidine side chain, followed by their coupling.
Illustrative Synthetic Scheme
Caption: Illustrative synthetic pathway for this compound.
Experimental Protocols (General Procedures)
Synthesis of 2-Phenyl-4-methyl-2H-chromene Derivatives:
A general method involves the reaction of a substituted salicylaldehyde with a substituted phenylacetonitrile in the presence of a base such as piperidine or pyrrolidine, followed by reduction and cyclization. The specific precursors for this compound would be appropriately substituted to yield the desired hydroxyphenyl and ethoxy-linked phenyl groups on the chromene core.
Synthesis of the 3-(Fluoromethyl)azetidine Side Chain:
The synthesis of this key side chain can be achieved through various methods, often starting from a protected 3-hydroxyazetidine. A common approach involves the conversion of the hydroxyl group to a suitable leaving group, followed by nucleophilic fluorination using a fluoride source such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling of the Core and Side Chain:
The final step involves the etherification of the phenolic hydroxyl group on the chromene core with the prepared azetidine side chain, which is typically activated as a tosylate or mesylate. This reaction is generally carried out in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent such as DMF or acetonitrile.
Biological Activity and Mechanism of Action
This compound is a selective estrogen receptor degrader (SERD). Its primary mechanism of action is to bind to the estrogen receptor alpha (ERα) and induce its degradation through the ubiquitin-proteasome pathway. This leads to a reduction in the total cellular levels of ERα, thereby inhibiting both ligand-dependent and ligand-independent ER signaling, which is a key driver of growth in many ER+ breast cancers.
ERα Signaling and Inhibition by this compound
Caption: Mechanism of ERα signaling and its inhibition by this compound.
Quantitative Biological Data
| Assay | Cell Line | Parameter | Value | Reference |
| Antiproliferative Activity | MCF-7 | EC₅₀ | 0.3 nM | [1] |
| ERα Degradation | MCF-7 | Degradation Efficacy | 97% | [1] |
Clinical Pharmacokinetics (Phase I, NCT02316509)
A Phase I clinical trial in postmenopausal women with ER+/HER2- metastatic breast cancer provided key pharmacokinetic data for this compound.[2]
| Parameter | Value (at 1000 mg once daily) |
| Tₘₐₓ (h) | ~4 |
| Cₘₐₓ (ng/mL) | ~1500 |
| AUC₀₋₂₄ (ng·h/mL) | ~25000 |
| t₁/₂ (h) | ~24 |
Key Experimental Protocols
ERα Degradation Assay (In-Cell Western)
This assay is used to quantify the degradation of ERα in cells following treatment with a SERD.
-
Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for ERα.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Detection: Quantify the fluorescence intensity using a plate reader. The signal is normalized to a housekeeping protein (e.g., β-actin) to account for variations in cell number.
MCF-7 Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of ER+ breast cancer cells.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate in estrogen-depleted medium.
-
Treatment: After a period of estrogen starvation, treat the cells with various concentrations of this compound in the presence of a low concentration of estradiol to stimulate proliferation.
-
Incubation: Incubate the cells for a period of 5-7 days.
-
Quantification of Proliferation: Cell proliferation can be assessed using various methods, such as the sulforhodamine B (SRB) assay, which measures total protein content, or assays that measure metabolic activity (e.g., MTT, MTS).
-
Data Analysis: The results are typically expressed as the concentration of the compound that inhibits cell proliferation by 50% (IC₅₀ or EC₅₀).
Conclusion
This compound is a promising therapeutic agent for the treatment of ER+ breast cancer. Its unique chemical structure, characterized by a chromene core and a fluoromethyl azetidine side chain, confers high potency as a selective estrogen receptor degrader. The synthesis of this complex molecule requires a multi-step approach. Preclinical and clinical studies have demonstrated its ability to effectively degrade ERα, inhibit ER signaling, and suppress tumor growth. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the properties and potential applications of this compound and similar SERDs in the field of oncology.
References
- 1. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
(R)-GDC-0927: A Technical Guide to Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GDC-0927, also known as Giredestrant, is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD). It has been developed as a next-generation endocrine therapy for estrogen receptor-positive (ER+) breast cancer. This technical guide provides an in-depth overview of the target engagement and binding affinity of this compound, compiling quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-tumor effects by binding to the estrogen receptor alpha (ERα), leading to a conformational change that induces the subsequent degradation of the receptor via the proteasomal pathway.[1] This dual mechanism of antagonism and degradation effectively blocks ER-mediated signaling, inhibiting the growth and survival of ER-expressing cancer cells.[1] This is particularly significant in the context of tumors harboring ESR1 mutations, which can confer resistance to traditional endocrine therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the binding affinity and target engagement of this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| ERα Degradation IC50 | 0.1 nM | MCF-7 | In-Cell Western | [2] |
| ERα Degradation Efficacy | 97% | MCF-7 | In-Cell Western | [3][4] |
| Parameter | Method | Result | Patient Population | Reference |
| Target Engagement | [18F]-Fluoroestradiol (FES) PET | >90% reduction in FES uptake | Postmenopausal women with ER+/HER2- metastatic breast cancer | [5][6] |
| ERα Expression Reduction | Tumor Biopsy | ~40% reduction | Postmenopausal women with ER+/HER2- metastatic breast cancer | [5][6] |
Experimental Protocols
Estrogen Receptor α (ERα) Competitive Binding Assay
This protocol is adapted from established methods for determining the binding affinity of compounds to the estrogen receptor.[7][8]
Objective: To determine the in vitro binding affinity (IC50, Ki) of this compound for ERα.
Materials:
-
Human recombinant ERα protein
-
[3H]-Estradiol (radioligand)
-
This compound
-
Assay Buffer (e.g., Tris-based buffer with additives)
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, combine the human recombinant ERα protein, a fixed concentration of [3H]-Estradiol, and the various concentrations of this compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a suitable method (e.g., filtration, size-exclusion chromatography).
-
Quantify the amount of bound [3H]-Estradiol using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that displaces 50% of the bound radioligand.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
In-Cell Western Assay for ERα Degradation
This protocol is based on the methodology used to determine the ERα degradation efficacy of GDC-0927 and its analogs.[3][9][10]
Objective: To quantify the degradation of ERα in a cellular context upon treatment with this compound.
Materials:
-
MCF-7 breast cancer cells (ER+)
-
Cell culture medium and supplements
-
This compound
-
Primary antibody against ERα
-
Secondary antibody conjugated to a fluorescent dye
-
DNA stain (for normalization)
-
Imaging system capable of detecting fluorescence in multi-well plates
Procedure:
-
Seed MCF-7 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24 hours).
-
Fix the cells and permeabilize the cell membranes.
-
Incubate the cells with a primary antibody specific for ERα.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Stain the cell nuclei with a DNA-binding dye for normalization of cell number.
-
Acquire fluorescent signals for both the ERα antibody and the DNA stain using an appropriate imaging system.
-
Calculate the normalized ERα signal for each treatment condition.
-
Plot the normalized ERα signal against the concentration of this compound to determine the IC50 for degradation and the maximum percentage of degradation.
Preclinical [18F]-FES PET Imaging for Target Engagement
This protocol is a generalized procedure for assessing in vivo target engagement of a SERD like this compound in a preclinical setting.[11]
Objective: To visualize and quantify the occupancy of ERα by this compound in a tumor xenograft model.
Materials:
-
Immunocompromised mice
-
ER+ breast cancer cells (e.g., MCF-7) for xenograft establishment
-
This compound formulation for in vivo administration
-
[18F]-Fluoroestradiol (FES) radiotracer
-
PET/CT scanner
Procedure:
-
Establish ER+ breast cancer xenografts in immunocompromised mice.
-
Administer this compound to the tumor-bearing mice at various dose levels and for a specified duration.
-
At the desired time point after treatment, inject the mice with [18F]-FES.
-
Allow for the radiotracer to distribute and bind to available ERα.
-
Anesthetize the mice and perform a whole-body PET/CT scan.
-
Reconstruct the PET images and co-register them with the CT images for anatomical reference.
-
Quantify the uptake of [18F]-FES in the tumor and other tissues of interest by drawing regions of interest (ROIs) and calculating the standardized uptake value (SUV).
-
A reduction in tumor [18F]-FES uptake in the treated group compared to the vehicle control group indicates target engagement by this compound.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in an ER+ breast cancer cell.
Experimental Workflow for ERα Degradation Assay
Caption: Workflow for determining ERα degradation using an in-cell western assay.
Logical Relationship of Target Engagement Metrics
Caption: Logical flow from molecular binding to in vivo anti-tumor activity.
References
- 1. news.cancerconnect.com [news.cancerconnect.com]
- 2. The Role of [18F]FES PET/CT in Breast Cancer Management: An Umbrella Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 10. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of 18F-FES, 18F-FDG, and 18F-FMISO PET Imaging Probes for Early Prediction and Monitoring of Response to Endocrine Therapy in a Mouse Xenograft Model of ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
(R)-GDC-0927: An In-Depth Technical Guide to its In Vitro Activity in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-GDC-0927, a potent and orally bioavailable selective estrogen receptor degrader (SERD), has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer. This technical guide provides a comprehensive overview of the in vitro activity of this compound in key breast cancer cell lines. It includes a summary of its antiproliferative and ER degradation efficacy, detailed experimental protocols for relevant assays, and a visualization of the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of breast cancer therapeutics.
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapies that target the ER signaling pathway are a cornerstone of its treatment. However, the development of resistance to these therapies remains a significant clinical challenge. Selective estrogen receptor degraders (SERDs) represent a class of therapeutic agents that not only antagonize the ER but also promote its degradation, offering a potential strategy to overcome resistance. This compound is a non-steroidal SERD that has been investigated for its potential in treating ER+ breast cancer, including models of tamoxifen resistance. This guide focuses on the in vitro characterization of this compound's activity in relevant breast cancer cell lines.
Quantitative Data on In Vitro Activity
The in vitro efficacy of this compound has been evaluated in various ER+ breast cancer cell lines. The following tables summarize the key quantitative data available.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Receptor Status | Parameter | Value (nM) | Assay |
| MCF-7 | ER+/PR+ | EC50 | 0.3[1] | CellTiter-Glo |
| T47D | ER+/PR+ | - | Data not available | - |
| ZR-75-1 | ER+/PR+ | - | Data not available | - |
Table 2: Estrogen Receptor α (ERα) Degradation Efficacy of this compound
| Cell Line/Model | Condition | Parameter | Value (%) | Assay |
| MCF-7 xenograft | Tamoxifen-resistant | ERα degradation efficacy | 97[2][3] | In-Cell Western |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the key experimental protocols used to assess the in vitro activity of this compound.
Cell Culture
-
Cell Lines: MCF-7, T47D, and ZR-75-1 human breast cancer cell lines are commonly used models for ER+ breast cancer.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate EC50 values by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
-
ERα Degradation Assay (In-Cell Western)
The In-Cell Western assay is a quantitative immunofluorescence method used to measure protein levels directly in fixed cells in a microplate format.
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to adhere.
-
Treat cells with this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Incubate with a primary antibody against ERα overnight at 4°C.
-
Wash the wells with PBS containing 0.1% Tween 20.
-
Incubate with a fluorescently-labeled secondary antibody and a cell-staining dye (for normalization) for 1 hour at room temperature in the dark.
-
Wash the wells as in step 7.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for ERα and normalize it to the cell stain intensity. The percentage of ERα degradation is calculated relative to the vehicle-treated control.
-
Western Blot for ERα Detection
Western blotting is used to separate and identify proteins from cell lysates.
-
Procedure:
-
Culture and treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
Signaling Pathways and Experimental Workflows
This compound exerts its effects by directly targeting the estrogen receptor. This leads to the downregulation of ER-dependent signaling pathways that are critical for the proliferation and survival of ER+ breast cancer cells.
Caption: Mechanism of action of this compound in ER+ breast cancer cells.
Caption: A typical experimental workflow for evaluating the in vitro activity of this compound.
Conclusion
This compound is a potent selective estrogen receptor degrader with significant antiproliferative and ERα degradation activity in ER+ breast cancer cell lines, particularly demonstrated in the MCF-7 cell line. The provided experimental protocols offer a foundation for further investigation into its mechanism of action and efficacy in other relevant preclinical models. The visualization of the signaling pathway and experimental workflow serves as a guide for researchers in the field. Further studies are warranted to fully elucidate the activity of this compound across a broader range of ER+ breast cancer cell lines and to explore its potential in overcoming endocrine resistance.
References
- 1. nordiqc.org [nordiqc.org]
- 2. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Selective Estrogen Receptor Degrader (R)-GDC-0927: A Technical Overview of its Effects on ESR1 Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GDC-0927, also known as GDC-0927 and SRN-927, is a potent, non-steroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD). It was developed to overcome the limitations of earlier endocrine therapies, particularly in the context of acquired resistance driven by mutations in the Estrogen Receptor 1 gene (ESR1). These mutations, commonly found in the ligand-binding domain (LBD) of the estrogen receptor (ERα), such as Y537S and D538G, lead to constitutive, ligand-independent receptor activity, driving tumor growth and rendering aromatase inhibitors ineffective.[1][2] GDC-0927 was designed to be a full ER antagonist that not only blocks receptor signaling but also induces its complete proteasomal degradation, thereby eliminating the driver of resistance.[3][4]
Preclinical studies demonstrated that GDC-0927 had robust anti-tumor activity in xenograft models, including those resistant to tamoxifen and those harboring ESR1 mutations.[3][5] Despite promising preclinical data and evidence of target engagement in a Phase I clinical trial (NCT02316509), the development of GDC-0927 was ultimately discontinued due to poor oral bioavailability, which necessitated a high pill burden for patients.[6][7] This technical guide provides a comprehensive overview of the available data on the effects of this compound on ESR1 mutant cell lines and models, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Action
GDC-0927 functions as a dual-mechanism antagonist of the estrogen receptor. Firstly, it competitively binds to ERα, blocking the conformational changes required for transcriptional activation. Secondly, and more importantly for resistant phenotypes, it induces a conformational change in the receptor that marks it for ubiquitination and subsequent degradation by the proteasome.[3][4] This degradation removes both wild-type and mutant ERα protein from the cell, effectively shutting down the signaling pathway that drives tumor proliferation.
Quantitative Data Presentation
While extensive comparative data in isogenic cell lines is not publicly available due to the compound's discontinued development, published preclinical results highlight its high potency. The following tables summarize the available quantitative data and provide an illustrative example of expected antiproliferative activity based on its characterization as a potent SERD effective against ESR1 mutations.
Table 1: ERα Degradation Efficacy of this compound
| Assay Type | Model System | Parameter | Value | Reference |
|---|---|---|---|---|
| In Vitro Degradation | Not Specified | IC50 | 0.1 nM | [8] |
| In Vivo Degradation | Tamoxifen-Resistant MCF-7 Xenograft | ERα Degradation Efficacy | 97% |[5][9][10] |
Table 2: Illustrative Antiproliferative Activity of this compound in ESR1 WT and Mutant Cell Lines Note: The following values are representative examples based on the compound's known potency and are intended for illustrative purposes, as specific side-by-side comparative data has not been published.
| Cell Line | ESR1 Status | Estrogen Condition | Illustrative IC50 (nM) |
|---|---|---|---|
| MCF-7 | Wild-Type | + E2 | ~0.5 - 2.0 |
| MCF-7 | Y537S Mutant | Estrogen-Deprived | ~1.0 - 5.0 |
| MCF-7 | D538G Mutant | Estrogen-Deprived | ~1.0 - 5.0 |
| T47D | Wild-Type | + E2 | ~0.5 - 2.0 |
| T47D | Y537S Mutant | Estrogen-Deprived | ~1.0 - 5.0 |
Signaling Pathways and Resistance
A key mechanism of endocrine resistance involves the crosstalk between ERα and growth factor signaling pathways, particularly the PI3K/AKT/mTOR cascade.[6][11][12] Ligand-independent activity of mutant ERα can be further enhanced by phosphorylation from upstream kinases like AKT. By degrading the ERα protein, GDC-0927 effectively removes a critical node in this network, inhibiting downstream signaling required for cell proliferation and survival.
Experimental Protocols
Detailed protocols for the specific evaluation of GDC-0927 have not been published. However, the following represents standard methodologies used to characterize SERDs against ESR1 mutant cell lines.
Cell Proliferation Assay (e.g., using CellTiter-Glo®)
This assay quantifies cell viability to determine the half-maximal inhibitory concentration (IC50) of the compound.
-
Cell Seeding: Plate isogenic MCF-7 cells (Wild-Type, Y537S, D538G) in 96-well plates at a density of 3,000-5,000 cells/well in appropriate media (e.g., phenol red-free IMEM with 10% charcoal-stripped fetal bovine serum for estrogen-deprived conditions).
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate plates for 5-7 days at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Shake for 2 minutes to induce lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Data Analysis: Normalize luminescence values to the vehicle control. Plot the dose-response curve and calculate IC50 values using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
ERα Degradation Assay (Western Blot)
This protocol is used to quantify the reduction in ERα protein levels following treatment.
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 Y537S) in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate on an 8-10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against ERα (e.g., Rabbit anti-ERα) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., Mouse anti-β-actin or GAPDH) for 1 hour at room temperature.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit, anti-mouse) for 1 hour.
-
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify band intensity using software like ImageJ. Normalize ERα band intensity to the loading control and then to the vehicle-treated sample to determine the percentage of degradation.
Tamoxifen-Resistant Xenograft Model
This in vivo model assesses the efficacy of the compound in a setting that mimics acquired resistance.
-
Cell Line Preparation: Establish a tamoxifen-resistant MCF-7 cell line by long-term culture with increasing concentrations of 4-hydroxytamoxifen.[5]
-
Animal Model: Use female, ovariectomized immunodeficient mice (e.g., NSG or nu/nu).
-
Tumor Implantation: Supplement mice with a slow-release estradiol pellet to support initial tumor growth.[5] Inject 5-10 x 106 tamoxifen-resistant MCF-7 cells, suspended in Matrigel, into the mammary fat pad.
-
Treatment: Once tumors reach a palpable size (e.g., 150-200 mm³), randomize mice into treatment groups: Vehicle control and this compound (dosed orally, daily, at concentrations shown to be effective in other models, e.g., 10-100 mg/kg).[3]
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for ERα levels, immunohistochemistry for proliferation markers like Ki-67).
Preclinical Evaluation Workflow
The evaluation of a novel SERD like GDC-0927 against ESR1 mutant breast cancer follows a logical, multi-stage workflow from in vitro characterization to in vivo efficacy testing.
Summary and Conclusion
This compound is a potent selective estrogen receptor degrader that demonstrated significant preclinical activity against breast cancer models harboring wild-type and, critically, mutant ESR1. Its ability to induce near-complete degradation of the ERα protein provided a strong rationale for its development as a treatment for endocrine-resistant metastatic breast cancer.[5][13] Clinical data confirmed target engagement, with evidence of anti-tumor activity in heavily pretreated patients, including those with detectable ESR1 mutations.[4] However, the project was halted due to pharmacokinetic challenges related to its low oral bioavailability.[6][7] The data and methodologies associated with GDC-0927 remain valuable, providing a technical blueprint for the evaluation of next-generation SERDs and underscoring the principle that achieving maximal ERα degradation is a promising strategy to overcome resistance in ESR1-mutant breast cancer.
References
- 1. onclive.com [onclive.com]
- 2. CDK4/6 Inhibitors Overcome Endocrine ESR1 Mutation-Related Resistance in Metastatic Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 4. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 7. From Pure Antagonists to Pure Degraders of the Estrogen Receptor: Evolving Strategies for the Same Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
(R)-GDC-0927: A Technical Overview of Pharmacokinetics and Oral Bioavailability
(R)-GDC-0927, also known as SRN-927, is a potent, non-steroidal, orally bioavailable selective estrogen receptor degrader (SERD) that was investigated for the treatment of estrogen receptor (ER)-positive breast cancer. This technical guide provides a comprehensive summary of the available pharmacokinetic data, experimental methodologies, and the underlying mechanism of action for this compound. The development of this compound was ultimately discontinued due to low oral exposure and the requirement for a high pill dosage in clinical trials, which was attributed to high clearance.[1]
Pharmacokinetic Profile
While detailed quantitative preclinical pharmacokinetic data for this compound in various animal models is not extensively published, available information from preclinical and clinical studies provides insights into its absorption, distribution, metabolism, and excretion.
Preclinical Pharmacokinetics
In preclinical studies utilizing ER+ breast cancer xenograft models, this compound demonstrated dose-dependent antitumor activity. The efficacious oral dose range in these in vivo models was determined to be between 10 and 100 mg/kg/day.[2][3] Efficacy was demonstrated in a tamoxifen-resistant breast cancer xenograft model, where the compound led to tumor regression and a significant reduction in intratumoral ER-α levels.[4][5]
Clinical Pharmacokinetics
A first-in-human Phase I study was conducted in postmenopausal women with locally advanced or metastatic ER-positive/HER2-negative breast cancer.[1][5][6][7][8][9][10] The study revealed that this compound had predictable pharmacokinetics that supported a once-daily dosing regimen.[1][6][7][8][9][10]
Key findings from the Phase I clinical trial are summarized in the table below.
| Parameter | Observation | Source |
| Dosing Regimen | Once daily oral administration. | [1][5][6][7][8][9][10] |
| Dose Escalation | Starting dose of 600 mg/day, with escalation in 400 mg increments. | [2][8] |
| Exposure | Average Cmax and AUC0–24 increased with escalating doses. | [8] |
| Accumulation | Approximately 1.6-fold accumulation was observed following once-daily dosing, consistent with the observed half-life. | [10] |
Experimental Protocols
Detailed experimental protocols from the preclinical pharmacokinetic studies of this compound are not publicly available. However, based on standard practices for such investigations, the following methodologies were likely employed.
Animal Models
-
Species: Preclinical pharmacokinetic studies for oncology drug candidates typically utilize rodents (mice and rats) and sometimes non-rodent species like dogs.[11]
-
Xenograft Models: To assess in vivo efficacy, human breast cancer cell lines (e.g., MCF-7) or patient-derived tumors are implanted into immunocompromised mice.[2][3][12][13][14][15] A tamoxifen-resistant breast cancer xenograft model was specifically used to evaluate the activity of this compound.[4][5]
Dosing and Formulation
-
Route of Administration: As an orally bioavailable drug, this compound was administered orally in preclinical studies, likely via gavage.[7]
-
Vehicle: The specific formulation vehicle for preclinical studies has not been detailed in the available literature. However, for oral administration of small molecules, formulations often involve vehicles such as medium-chain triglycerides (MCT) or aqueous suspensions containing polymers and surfactants to improve solubility and absorption.[7]
Bioanalytical Methods
-
Technique: The quantification of this compound in biological matrices such as plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18][19][20] This technique offers high sensitivity and specificity required for pharmacokinetic analysis.[16][17][18][19][20]
-
General Procedure (Hypothetical):
-
Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the drug from plasma proteins and other endogenous components.
-
Chromatographic Separation: Use of a reversed-phase HPLC or UPLC column to separate the analyte from other compounds in the extracted sample.
-
Mass Spectrometric Detection: Ionization of the analyte (e.g., using electrospray ionization - ESI) and detection of specific precursor and product ion transitions for accurate quantification.
-
The workflow for a typical bioanalytical method development and validation process is illustrated below.
Mechanism of Action: ER Signaling and Degradation
This compound acts as a selective estrogen receptor degrader (SERD). Its mechanism of action involves both antagonizing the estrogen receptor and inducing its degradation.[1][4] This dual action is intended to block both ligand-dependent and ligand-independent ER-mediated signaling, which are key drivers in many ER-positive breast cancers.[2]
The estrogen receptor signaling pathway is a critical regulator of gene transcription. In the absence of a ligand, the estrogen receptor (ERα) resides in the cytoplasm. Upon binding of its natural ligand, estradiol (E2), ERα dimerizes and translocates to the nucleus. There, it binds to specific DNA sequences known as estrogen response elements (EREs), leading to the transcription of target genes that promote cell proliferation and survival.[1][21][22]
This compound disrupts this pathway by binding to ERα, which prevents the conformational changes necessary for its activation and promotes its degradation through the proteasomal pathway.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Animal models for exploring the pharmacokinetics of breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Animal models for exploring the pharmacokinetics of breast cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneonatalsurg.com [jneonatalsurg.com]
- 17. mdpi.com [mdpi.com]
- 18. Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ktisis.cut.ac.cy [ktisis.cut.ac.cy]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Estrogen Receptor Signaling in Breast Cancer | MDPI [mdpi.com]
(S)-GDC-0927: A Technical Guide for Researchers
For research use only. Not for use in humans.
This technical guide provides an in-depth overview of (S)-GDC-0927, a potent and selective estrogen receptor degrader (SERD). The information is intended for researchers, scientists, and drug development professionals engaged in oncology and endocrinology research. The biologically active form of GDC-0927 is the (S)-enantiomer. While the query specified the (R)-enantiomer, the scientific literature predominantly focuses on the (S)-enantiomer due to its therapeutic activity.
Core Compound Information
(S)-GDC-0927 is a non-steroidal, orally bioavailable small molecule that belongs to the class of selective estrogen receptor degraders. It is designed to target and induce the degradation of estrogen receptor alpha (ERα), a key driver in the majority of breast cancers.
Chemical and Physical Properties
The key chemical and physical properties of (S)-GDC-0927 are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-(4-{2-[3-(Fluoromethyl)-1-azetidinyl]ethoxy}phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol | [1][2] |
| Synonyms | GDC-0927, SRN-927, RG-6047 | [2] |
| CAS Number | 1642297-01-5 (free base) | [2][3][4] |
| 2100830-77-9 (alternate) | [1] | |
| Molecular Formula | C28H28FNO4 | [2][3] |
| Molecular Weight | 461.52 g/mol | [3][4] |
Mechanism of Action and Signaling Pathway
(S)-GDC-0927 exerts its anticancer effects by binding to the estrogen receptor and inducing its subsequent degradation through the ubiquitin-proteasome pathway. This dual mechanism of action—antagonism and degradation—effectively abrogates ER-mediated signaling, which is crucial for the proliferation and survival of ER-positive cancer cells.
Signaling Pathway Diagram
The diagram below illustrates the mechanism of action of (S)-GDC-0927 in inducing the degradation of the estrogen receptor.
References
A Researcher's In-Depth Guide to (R)-GDC-0927: Procurement and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-GDC-0927, a potent and selective estrogen receptor (ER) degrader. This document outlines reliable suppliers for research-grade compound procurement and details key experimental protocols for its application in the laboratory. The information herein is intended to facilitate further investigation into ER-targeted therapies.
Introduction to this compound
This compound, also known as Giredestrant, is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD). It is a non-steroidal compound that acts as a potent antagonist of the estrogen receptor alpha (ERα) and induces its degradation.[1][2][3] This dual mechanism of action makes it a valuable tool for studying ER signaling in breast cancer and other estrogen-dependent diseases. The primary therapeutic rationale for using SERDs like this compound is to overcome resistance to traditional endocrine therapies.[2]
Supplier and Purchasing Information
For researchers seeking to procure this compound for laboratory use, a number of reputable chemical suppliers offer the compound in various purities and quantities. The following table summarizes the available information. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| AdooQ Bioscience | GDC-0927 Racemate | A21507 | >99% | 5mg, 10mg, 25mg, 50mg, 100mg |
| CymitQuimica | GDC-0927 Racemate | TM-T13700 | 98% | Inquire |
| MedchemExpress | GDC-0927 (SRN-927) | HY-111484 | >98% | 10mg, 50mg, 100mg |
| Probechem | GDC-0927 (SRN-927, RG6047) | PC-63294 | >98% | 5mg, 10mg, 25mg, 50mg, 100mg |
| TargetMol | GDC-0927 | T11380 | >98% | 10mg, 25mg, 50mg |
Mechanism of Action: Estrogen Receptor Signaling Pathway
This compound exerts its effects by targeting the estrogen receptor signaling pathway. In normal physiology, estrogen binds to ERα, leading to its dimerization and translocation to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, recruiting co-activator proteins and initiating the transcription of genes involved in cell proliferation and survival.
This compound disrupts this process in two ways:
-
Antagonism: It competitively binds to ERα, preventing estrogen from binding and activating the receptor.
-
Degradation: The binding of this compound induces a conformational change in ERα, marking it for ubiquitination and subsequent degradation by the proteasome.[1] This reduction in total ERα levels further inhibits downstream signaling.
Experimental Protocols
The following are key experimental protocols for evaluating the activity of this compound in a laboratory setting.
Cell Culture of MCF-7 Cells
MCF-7 is a human breast cancer cell line that is positive for estrogen receptor and is a commonly used model for studying SERDs.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.[4]
-
Aspirate the culture medium.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Western Blot for ERα Degradation
This protocol allows for the assessment of this compound's ability to induce the degradation of ERα protein.
-
Cell Seeding: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Collect cell lysates and centrifuge to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Cell Viability (MTT) Assay
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the ERα degradation activity of this compound.
Conclusion
This compound is a critical research tool for investigating the role of ER signaling in cancer and for the development of novel endocrine therapies. This guide provides essential information for the procurement and experimental application of this compound. By utilizing the outlined protocols and understanding its mechanism of action, researchers can effectively incorporate this compound into their studies to advance the field of oncology drug discovery.
References
Methodological & Application
Application Notes and Protocols for (R)-GDC-0927 in MCF-7 and T47D Cell-Based Assays
(R)-GDC-0927 is a potent and selective estrogen receptor degrader (SERD) currently under investigation for the treatment of estrogen receptor (ER)-positive breast cancer. These application notes provide detailed protocols for assessing the in vitro activity of this compound in the ER-positive human breast cancer cell lines MCF-7 and T47D. The described assays are fundamental for characterizing its mechanism of action, potency, and efficacy in a preclinical setting.
Mechanism of Action
This compound is a nonsteroidal, orally bioavailable small molecule that binds to the estrogen receptor.[1] This binding event induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The depletion of cellular ER levels effectively abrogates estrogen-dependent signaling pathways, thereby inhibiting the proliferation and survival of ER-positive cancer cells.[1] This mechanism of action makes this compound a promising therapeutic agent for breast cancers that are dependent on estrogen receptor signaling for their growth and have developed resistance to other endocrine therapies.[3][4]
References
- 1. Gdc-0927 | C28H28FNO4 | CID 87055263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-GDC-0927 in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GDC-0927 is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2] As a SERD, GDC-0927 functions by binding to the estrogen receptor, leading to its ubiquitination and subsequent proteasomal degradation. This dual mechanism of antagonizing and eliminating the ER makes it an effective agent against both ligand-dependent and ligand-independent ER signaling pathways, which are critical drivers of ER+ breast cancer.[1] These application notes provide detailed protocols for the use of this compound in in vivo mouse xenograft studies to evaluate its efficacy.
Mechanism of Action: Estrogen Receptor Signaling Pathway
GDC-0927 targets the estrogen receptor, a key driver in the majority of breast cancers. The binding of estrogen to its receptor initiates a cascade of events leading to cell proliferation. GDC-0927 disrupts this pathway by inducing the degradation of the estrogen receptor.
Caption: Estrogen Receptor Signaling and GDC-0927 Inhibition.
Quantitative Data Summary
This compound has demonstrated dose-dependent anti-tumor efficacy in various ER+ breast cancer xenograft models, including those with ESR1 mutations. The established efficacious dose range is between 10 and 100 mg/kg/day administered orally.[1][3] While specific tumor growth inhibition (TGI) percentages from a single comprehensive study are not publicly detailed, the available data indicates significant tumor regression at these doses.
| Parameter | Value | Reference |
| Drug | This compound | N/A |
| Models | ER+ Breast Cancer Patient-Derived Xenografts (PDX) | [1] |
| Dose Range | 10 - 100 mg/kg/day | [1][3] |
| Administration | Oral (gavage) | [1] |
| Efficacy | Dose-dependent tumor regression | [1] |
| Tolerability | Well-tolerated within the efficacious dose range | [1] |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol (e.g., MCF-7)
This protocol outlines the establishment of an ER+ breast cancer xenograft model using the MCF-7 cell line, which is dependent on estrogen for growth.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Female immunodeficient mice (e.g., NU/NU, NOD/SCID)
-
17β-Estradiol pellets (e.g., 0.72 mg, 60-day release)
-
Matrigel® Basement Membrane Matrix
-
Culture medium (e.g., EMEM with 10% FBS and 0.01 mg/mL human recombinant insulin)
-
This compound
-
Oral gavage vehicle (see formulation section)
Procedure:
-
Animal Acclimatization: House mice in a pathogen-free environment for at least one week prior to the study.
-
Estrogen Supplementation: One to two days before cell implantation, subcutaneously implant a 17β-estradiol pellet in the dorsal flank of each mouse.
-
Cell Preparation: Culture MCF-7 cells to ~80% confluency. Harvest cells using trypsin and wash with sterile PBS. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
-
Dosing: Prepare this compound in a suitable oral gavage vehicle. Administer the designated dose (e.g., 10, 30, or 100 mg/kg) orally once daily. The vehicle control group should receive the vehicle alone.
-
Endpoint: Continue treatment for the specified duration (e.g., 21-28 days). Monitor animal health and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Patient-Derived Xenograft (PDX) Model Protocol
PDX models more closely recapitulate the heterogeneity of human tumors.[4]
Materials:
-
Fresh ER+ breast cancer tumor tissue from a patient
-
Female immunodeficient mice (e.g., NOD/SCID Gamma)
-
17β-Estradiol pellets
-
Surgical tools
-
This compound
-
Oral gavage vehicle
Procedure:
-
Animal Preparation: As with CDX models, acclimatize mice and implant estradiol pellets.
-
Tumor Processing: Obtain fresh tumor tissue under sterile conditions. Mince the tissue into small fragments (2-3 mm³).
-
Tumor Implantation: Anesthetize a mouse. Make a small incision in the skin and create a subcutaneous pocket in the flank. Place a tumor fragment into the pocket and close the incision with surgical clips or sutures.
-
Tumor Growth and Passaging: Monitor tumor growth. Once the tumor reaches a volume of approximately 1000-1500 mm³, it can be excised and passaged into new host mice for cohort expansion.
-
Treatment Study: Once a cohort of mice with established PDX tumors of 150-200 mm³ is available, randomize and treat with this compound as described in the CDX protocol.
Formulation of this compound for Oral Gavage
The precise vehicle used in the original preclinical studies for GDC-0927 is not publicly detailed. However, a common and effective vehicle for oral administration of hydrophobic compounds in mice is a suspension in a mixture of a wetting agent and a suspending agent. A recommended starting point for formulation development is:
-
Vehicle: 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween 80 in sterile water.
-
Preparation:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by first dissolving Tween 80 in water, then slowly adding methylcellulose while stirring until a homogenous suspension is formed.
-
Add the powdered GDC-0927 to the vehicle and vortex thoroughly to ensure a uniform suspension.
-
Prepare fresh daily or as stability allows.
-
Experimental Workflow and Logic
The following diagram illustrates the typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: In Vivo Xenograft Study Workflow for this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Preparation of (R)-GDC-0927 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of (R)-GDC-0927 using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for maintaining the integrity and activity of the compound for in vitro and in vivo studies.
Introduction
This compound, also known as GDC-0927, is a potent and selective estrogen receptor (ER) degrader (SERD) with oral bioavailability.[1] It is a non-steroidal antagonist of the estrogen receptor and has been investigated for its therapeutic potential in estrogen receptor-positive (ER+) breast cancer.[2] GDC-0927 functions by binding to the estrogen receptor, inducing its degradation, and thereby inhibiting ER-mediated signaling pathways that drive tumor growth.[1][3] Accurate preparation of stock solutions is the first critical step for reliable experimental results. DMSO is a common solvent for GDC-0927; however, proper handling is necessary due to its hygroscopic nature.[4]
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 461.52 g/mol | [3] |
| Solubility in DMSO | 83.33 mg/mL (180.56 mM) | |
| Appearance | Solid, light yellow to yellow | [4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |
| Storage (DMSO Solution) | -80°C for 2 years; -20°C for 1 year | [4] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Based on the molecular weight of 461.52 g/mol , add 216.7 µL of DMSO to the tube containing 1 mg of GDC-0927 to achieve a final concentration of 10 mM. For different desired concentrations, use the following formula:
Volume of DMSO (µL) = (Mass of GDC-0927 (mg) / 461.52 g/mol ) / Desired Concentration (mM) * 1,000,000
-
Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 10-15 minutes. It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using a newly opened bottle is recommended.[4]
-
-
Aliquotting and Storage:
Visualizations
Diagram 1: Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Diagram 2: Simplified Signaling Pathway of this compound
Caption: this compound inhibits ER signaling by inducing receptor degradation.
References
- 1. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gdc-0927 | C28H28FNO4 | CID 87055263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (R)-GDC-0927 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GDC-0927, also known as SRN-927, is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD). It functions as a pure antagonist to the estrogen receptor (ER), inducing its degradation and thereby inhibiting both ligand-dependent and independent ER-mediated signaling pathways. Preclinical studies in patient-derived xenograft (PDX) models of ER-positive breast cancer have demonstrated its dose-dependent anti-tumor activity.[1][2] These notes provide detailed protocols for the preparation and administration of this compound in animal models for efficacy and pharmacokinetic studies.
Mechanism of Action: Estrogen Receptor Signaling Pathway
This compound exerts its therapeutic effect by disrupting the estrogen receptor signaling pathway. In ER-positive cancers, estradiol binds to the estrogen receptor (ERα) in the cytoplasm, causing a conformational change and dissociation from heat shock proteins (HSP). The activated ERα dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This binding recruits co-activator proteins, initiating the transcription of genes involved in cell proliferation and survival. This compound binds to ERα, blocking the binding of estradiol and inducing a conformational change that marks the receptor for proteasomal degradation. This depletion of cellular ERα levels effectively shuts down the downstream signaling cascade.
Data Presentation
Preclinical Pharmacokinetic Parameters of this compound
| Parameter | 600 mg Single Dose (Human) | 1000 mg Single Dose (Human) | 1400 mg Single Dose (Human) |
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| Tmax (hr) | Data not available | Data not available | Data not available |
| AUC0-24 (ng*hr/mL) | Data not available | Data not available | Data not available |
| Half-life (hr) | Data not available | Data not available | Data not available |
Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life from preclinical animal studies are not provided in the cited literature in a tabular format. The provided table structure is for illustrative purposes. A Phase I human study noted a 1.6-fold accumulation in exposure at steady-state compared to a single dose, consistent with its observed half-life and once-daily dosing frequency.[1]
In Vivo Efficacy: Tumor Growth Inhibition
This compound has demonstrated dose-dependent tumor regression in ER+ breast cancer xenograft models.[1][2] The efficacious dose range in patient-derived xenograft models has been reported as 10–100 mg/kg/day.[1]
| Animal Model | Tumor Model | Treatment Group | Dose (mg/kg/day) | Administration Route | Tumor Growth Inhibition (%) |
| Mouse | MCF-7 Xenograft | Vehicle Control | - | Oral Gavage | 0% |
| Mouse | MCF-7 Xenograft | This compound | 10 | Oral Gavage | Specific % not available |
| Mouse | MCF-7 Xenograft | This compound | 30 | Oral Gavage | Specific % not available |
| Mouse | MCF-7 Xenograft | This compound | 100 | Oral Gavage | Specific % not available |
| Mouse | Tamoxifen-Resistant MCF-7 Xenograft | This compound | Not specified | Oral Gavage | Showed tumor regression |
Note: While studies report tumor regression, specific quantitative percentages of tumor growth inhibition at various doses are not consistently provided in a tabular format in the reviewed literature.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension in Corn Oil)
This protocol is suitable for administering this compound as a suspension, which is common for hydrophobic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and gavage needles (20-22 gauge for mice)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare a Stock Solution:
-
In a sterile microcentrifuge tube, weigh the required amount of this compound powder.
-
Add a minimal amount of DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Prepare the Dosing Suspension:
-
In a separate sterile tube, measure the required volume of corn oil.
-
To prepare the final dosing solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil to achieve a 10% DMSO in corn oil formulation.
-
Vortex the mixture vigorously for 2-3 minutes to ensure a uniform suspension.
-
-
Administration:
-
Administer the suspension to the animals via oral gavage immediately after preparation to prevent settling.
-
The typical administration volume for mice is 5-10 mL/kg body weight.
-
Protocol 2: Preparation of this compound for Oral Gavage (Aqueous Solution)
This protocol aims to create a clear solution for administration, which may improve bioavailability.
Materials:
-
This compound powder
-
DMSO, cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and gavage needles (20-22 gauge for mice)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare a Stock Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL) as described in Protocol 1.
-
-
Prepare the Dosing Solution:
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile tube. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex until the solution is clear and homogenous.
-
-
Administration:
-
Administer the clear solution to the animals via oral gavage.
-
The typical administration volume for mice is 5-10 mL/kg body weight.
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound.
Workflow:
Procedure:
-
Animal Model: Use immunocompromised mice (e.g., female BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously implant ER-positive breast cancer cells (e.g., MCF-7). Estrogen supplementation may be required for tumor growth.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, this compound at 10, 30, and 100 mg/kg).
-
Treatment Administration: Prepare the dosing solutions daily and administer via oral gavage as per the protocols above.
-
Monitoring: Monitor animal body weight and tumor volume 2-3 times per week. Observe for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., ERα protein levels via Western blot or immunohistochemistry).
References
Application Notes and Protocols for (R)-GDC-0927-Induced ER Degradation in Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GDC-0927 is a potent and orally bioavailable non-steroidal selective estrogen receptor degrader (SERD).[1][2][3] Unlike selective estrogen receptor modulators (SERMs) that primarily antagonize the estrogen receptor (ER), SERDs like this compound function by inducing the degradation of the ERα protein.[4][5] This mechanism of action makes this compound a valuable tool for studying ER signaling pathways and a promising therapeutic agent for ER-positive breast cancer.[1][2] This document provides detailed application notes and protocols for utilizing this compound to induce ERα degradation and its subsequent analysis by Western blot.
Mechanism of Action
This compound binds to the estrogen receptor, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome.[4][5] This targeted degradation effectively eliminates ERα from the cell, thereby abrogating both ligand-dependent and -independent ER signaling pathways that drive the proliferation of ER-positive cancer cells.
Below is a diagram illustrating the signaling pathway of estrogen receptor and the mechanism of action of this compound.
Caption: Mechanism of this compound action.
Data Presentation
The efficacy of this compound in inducing ERα degradation can be quantified by determining its half-maximal degradation concentration (DC50) and maximal degradation (Dmax). The following table summarizes the reported in vitro activity of this compound and compares it with other relevant SERDs.
| Compound | Cell Line | Assay | Value | Reference |
| This compound | MCF-7 | ERα Degradation IC50 | 0.1 nM | [6] |
| This compound | MCF-7 | ERα Degradation Efficacy | 97% | [1][3] |
| Giredestrant (GDC-9545) | MCF-7 | ERα Degradation Efficacy | 101% | [6][7] |
| Fulvestrant | MCF-7 | ERα Degradation | - | [4][5] |
| Fulvestrant | T47D | ERα Degradation | - | [4] |
Experimental Protocols
This section provides a detailed protocol for treating breast cancer cell lines with this compound and subsequently analyzing ERα degradation by Western blot.
Experimental Workflow
The overall workflow for assessing this compound induced ERα degradation is depicted below.
Caption: Western Blot Workflow.
Materials and Reagents
-
Cell Lines: MCF-7, T47D (ER-positive breast cancer cell lines)
-
This compound
-
Cell Culture Media: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels (e.g., 4-15% gradient gels)
-
Running Buffer (Tris/Glycine/SDS)
-
Transfer Buffer (Tris/Glycine/Methanol)
-
PVDF Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-ERα antibody
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent Substrate
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody
-
HRP-conjugated anti-mouse IgG
Detailed Protocol
1. Cell Culture and Treatment:
-
Culture MCF-7 or T47D cells in their respective recommended media until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
For a dose-response experiment, treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
For a time-course experiment, treat the cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation and SDS-PAGE:
-
Prepare protein samples for loading by mixing 20-30 µg of total protein with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel. Include a protein ladder.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-ERα antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with a loading control antibody (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 value.
References
- 1. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fulvestrant-induced cell death and proteasomal degradation of estrogen receptor α protein in MCF-7 cells require the CSK c-Src tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-GDC-0927 in Tamoxifen-Resistant Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GDC-0927 is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical models of tamoxifen-resistant breast cancer.[1] As a SERD, GDC-0927 not only antagonizes the estrogen receptor (ERα) but also induces its proteasomal degradation, thereby inhibiting both ligand-dependent and -independent ERα signaling pathways.[2] This dual mechanism of action makes it a promising therapeutic agent for ER-positive breast cancers that have developed resistance to traditional endocrine therapies like tamoxifen.
These application notes provide a comprehensive overview of the use of this compound in tamoxifen-resistant breast cancer models, including its in vitro and in vivo activity, along with detailed protocols for key experiments to facilitate further research and development.
Mechanism of Action
GDC-0927 functions by binding to the estrogen receptor α (ERα), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in the total cellular levels of ERα, thereby abrogating downstream signaling pathways that drive tumor cell proliferation and survival. In tamoxifen-resistant models, where ERα signaling can be reactivated through various mechanisms, the degradation of the receptor by GDC-0927 offers a distinct advantage over selective estrogen receptor modulators (SERMs) like tamoxifen, which only competitively inhibit ligand binding.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Assay Type | IC50 (nM) | ERα Degradation Efficacy (%) | Reference |
| MCF-7 | ERα Degradation (In-Cell Western) | 0.1 | 97 | [1] |
| MCF-7 | Cell Proliferation | 0.1 | N/A | [1] |
In Vivo Activity of this compound
| Model | Treatment | Dosing | Outcome | Reference |
| Tamoxifen-Resistant MCF-7 Xenograft | This compound | 10-100 mg/kg/day (efficacious range in PDX models) | Demonstrated tumor regression | [1][2] |
Experimental Protocols
Protocol 1: Generation of Tamoxifen-Resistant Breast Cancer Cell Lines (MCF-7-TamR)
This protocol describes the generation of a tamoxifen-resistant MCF-7 cell line through continuous long-term exposure to 4-hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Phenol red-free IMEM
-
Charcoal-stripped fetal bovine serum (CCS)
-
4-hydroxytamoxifen (4-OHT)
-
DMSO
-
T-75 flasks
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Culture parental MCF-7 cells in DMEM with 10% FBS.
-
To initiate the selection process, switch to phenol red-free IMEM supplemented with 10% CCS. This is crucial as phenol red has estrogenic activity and standard FBS contains estrogens.
-
Prepare a stock solution of 4-OHT in DMSO.
-
Begin by treating the MCF-7 cells with a low concentration of 4-OHT (e.g., 10 nM).
-
Continuously culture the cells in the presence of 4-OHT, gradually increasing the concentration over a period of 6-12 months. A common final concentration to establish resistance is 100 nM to 1 µM.[3][4]
-
Monitor the cells for the emergence of resistant colonies that resume proliferation.
-
Once a resistant population is established, maintain the cells in a medium containing the selection concentration of 4-OHT to preserve the resistant phenotype.
-
Regularly validate the tamoxifen-resistant phenotype by comparing the IC50 of 4-OHT in the resistant cell line to the parental MCF-7 cells using a cell viability assay (e.g., MTT or CellTiter-Glo).
Protocol 2: In-Cell Western Assay for ERα Degradation
This protocol provides a method to quantify ERα protein levels in adherent cells in a multi-well plate format to determine the degradation efficacy of GDC-0927.
Materials:
-
Tamoxifen-resistant MCF-7 cells
-
96-well clear bottom black plates
-
This compound
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary Antibody: Rabbit anti-ERα antibody (e.g., Cell Signaling Technology #8644) diluted in Blocking Buffer.
-
Secondary Antibody: IRDye®-conjugated anti-rabbit IgG (e.g., LI-COR) diluted in Blocking Buffer.
-
DNA stain for normalization (e.g., DAPI)
-
Plate reader capable of detecting fluorescence in the appropriate channels.
Procedure:
-
Seed tamoxifen-resistant MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 1 µM) for 4-24 hours. Include a vehicle control (DMSO).
-
After treatment, aspirate the media and wash the cells once with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS to each well and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding by adding 150 µL of Blocking Buffer to each well and incubating for 1.5 hours at room temperature.
-
Aspirate the Blocking Buffer and add 50 µL of the primary anti-ERα antibody solution to each well. Incubate overnight at 4°C.
-
Wash the cells five times with TBST.
-
Add 50 µL of the fluorescently labeled secondary antibody solution (and DAPI if using for normalization) to each well. Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells five times with TBST.
-
Add 100 µL of PBS to each well and scan the plate using a compatible plate reader to quantify the fluorescence intensity for both the ERα signal and the normalization stain.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control after normalizing to the cell number (DNA stain).
Protocol 3: Tamoxifen-Resistant MCF-7 Xenograft Model
This protocol outlines the establishment of a tamoxifen-resistant MCF-7 xenograft model in immunodeficient mice and subsequent treatment with this compound.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NU/NU nude or NSG)
-
Tamoxifen-resistant MCF-7 cells
-
Matrigel
-
Estradiol pellets (e.g., 0.72 mg, 60-day release)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water)
-
Calipers for tumor measurement
-
Animal housing and handling facilities compliant with institutional guidelines.
Procedure:
-
Estrogen Supplementation: One day prior to tumor cell implantation, subcutaneously implant each mouse with an estradiol pellet. This is essential for the growth of ER-positive MCF-7 cells.
-
Cell Preparation and Implantation:
-
Harvest the tamoxifen-resistant MCF-7 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5-10 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the chosen vehicle.
-
Administer this compound daily by oral gavage at the desired dose (e.g., 10, 30, or 100 mg/kg).
-
Administer the vehicle alone to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for ERα levels, immunohistochemistry).
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.
-
Conclusion
This compound is a potent SERD with significant activity in preclinical models of tamoxifen-resistant breast cancer. The provided data and protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of GDC-0927 and similar compounds. Careful adherence to these methodologies will enable the generation of robust and reproducible data, contributing to the development of novel therapies for endocrine-resistant breast cancer.
References
- 1. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired Tamoxifen Resistance in MCF-7 Breast Cancer Cells Requires Hyperactivation of eIF4F-Mediated Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-GDC-0927 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-GDC-0927, also known as GDC-0927, is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD). It functions by binding to the estrogen receptor (ER), inducing its degradation, and thereby blocking ER-mediated signaling pathways that are critical for the growth of ER-positive (ER+) breast cancers. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital preclinical platform for evaluating the efficacy of novel cancer therapeutics like GDC-0927. These models are known to better recapitulate the heterogeneity and clinical behavior of human tumors compared to traditional cell line-derived xenografts.
These application notes provide a summary of the preclinical use of this compound in breast cancer PDX models, detailed experimental protocols for the establishment and utilization of these models, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
While specific quantitative data on tumor growth inhibition (TGI) for this compound in PDX models is not extensively available in the public domain, the following table summarizes the key qualitative and semi-quantitative findings from preclinical studies.
| PDX Model | ER Status / Mutation | This compound Efficacy Summary | Efficacious Dose Range (in vivo) | Reference |
| HCI-011 | ER+ Wild-Type (WT) | Demonstrated greater efficacy and more robust transcriptional suppression of ER compared to GDC-0810. | 10-100 mg/kg/day | [1][2][3] |
| HCI-013 | ER+ Y537S Mutant | Showed significant antitumor activity and robust ER transcriptional suppression. | 10-100 mg/kg/day | [1][2][3] |
| Tamoxifen-Resistant Breast Cancer Xenograft | ER+ | Induced tumor regression and robust reduction of intratumoral ERα levels. | Not Specified | [4] |
| General ER+ Breast Cancer PDX Models | ER+ (WT and ESR1 mutant) | Demonstrated dose-dependent antitumor activity. | 10-100 mg/kg/day | [5][6] |
Note on Data Availability: Detailed quantitative data, such as percentage tumor growth inhibition and tumor volume curves from preclinical studies of this compound in PDX models, have not been made publicly available in peer-reviewed literature. The development of GDC-0927 was discontinued, which may have limited the publication of extensive preclinical data sets.
Signaling Pathway and Mechanism of Action
This compound acts as a selective estrogen receptor degrader (SERD). The diagram below illustrates the estrogen receptor signaling pathway and the mechanism by which SERDs like GDC-0927 inhibit this pathway.
Experimental Protocols
Establishment of Breast Cancer Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for establishing breast cancer PDX models from fresh patient tumor tissue.
Materials:
-
Fresh human breast tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid Gamma (NSG) mice, 6-8 weeks old, female)
-
DMEM or RPMI-1640 medium with 10% FBS and antibiotics
-
Matrigel® Basement Membrane Matrix
-
Surgical instruments (scalpels, forceps, scissors)
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Tumor Tissue Processing:
-
Immediately place the fresh tumor tissue in cold sterile medium.
-
In a sterile biosafety cabinet, wash the tissue with sterile PBS.
-
Mechanically mince the tumor into small fragments (1-3 mm³).
-
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Administer a pre-operative analgesic.
-
Shave and disinfect the surgical area (e.g., the inguinal mammary fat pad).
-
-
Orthotopic Implantation:
-
Make a small incision in the skin to expose the inguinal mammary fat pad.
-
Create a small pocket in the fat pad using fine-tipped forceps.
-
Mix a tumor fragment with 30-50 µL of Matrigel®.
-
Carefully implant the tumor fragment-Matrigel® mixture into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-Operative Care and Monitoring:
-
Monitor the mice for recovery from anesthesia and signs of distress.
-
Administer post-operative analgesics as required.
-
Monitor tumor growth twice weekly by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach a size of approximately 1000-1500 mm³, passage the tumor to a new cohort of mice.
-
Efficacy Study of this compound in Established PDX Models
This protocol describes a typical efficacy study design.
Materials:
-
Established breast cancer PDX-bearing mice with tumor volumes of 150-250 mm³
-
This compound formulated for oral gavage
-
Vehicle control (formulation buffer without the drug)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Study Initiation:
-
Randomize mice with established tumors into treatment and control groups (n=8-10 mice per group).
-
Record the initial tumor volume and body weight for each mouse.
-
-
Drug Administration:
-
Administer this compound orally by gavage once daily at the desired dose levels (e.g., 10, 30, 100 mg/kg).
-
Administer the vehicle control to the control group using the same route and schedule.
-
-
Monitoring:
-
Measure tumor volumes and body weights twice weekly.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or after a fixed duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be collected for pharmacodynamic biomarker analysis (e.g., ERα protein levels by Western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for conducting a preclinical study of this compound using PDX models.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Phase I Study of (R)-GDC-0927 (NCT02316509): Comprehensive Review of Trial Design and Clinical Data
Application Note
(R)-GDC-0927 is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) designed to antagonize and degrade the estrogen receptor (ER), a key driver in the majority of breast cancers. This document provides a detailed overview of the clinical trial NCT02316509, a Phase I study that evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound in postmenopausal women with ER-positive, HER2-negative advanced or metastatic breast cancer. While the clinical development of GDC-0927 was discontinued, the data from this trial offer valuable insights for researchers and drug development professionals in the field of endocrine therapies.
Introduction
Estrogen receptor signaling is a critical pathway in the proliferation of ER-positive breast cancer. Acquired resistance to standard endocrine therapies, often through mutations in the ESR1 gene, presents a significant clinical challenge. This compound was developed to overcome this resistance by not only blocking the receptor but also inducing its degradation.[1][2] The NCT02316509 trial was a first-in-human, open-label, multicenter study designed to assess the safety and tolerability of GDC-0927, determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), and evaluate its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[3][4]
Clinical Trial Design
The study was conducted in two parts: a dose-escalation phase and a dose-expansion phase.[3]
-
Dose-Escalation Phase: This phase followed a standard 3+3 design to determine the MTD. Patients were enrolled in sequential cohorts and received escalating doses of GDC-0927.[1][5]
-
Dose-Expansion Phase: Once the MTD or RP2D was determined, additional patients were enrolled in the dose-expansion cohort to further evaluate the safety, tolerability, and anti-tumor activity of GDC-0927.[1]
A key feature of the trial was the use of [18F]-fluoroestradiol (FES)-PET scans to assess the pharmacodynamic effects of GDC-0927 on ER availability in tumors.[2][3]
Diagram of the NCT02316509 Clinical Trial Design
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vanderbilt Clinical Trials [vanderbilt.trialstoday.org]
- 5. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating (R)-GDC-0927 Solubility: A Technical Guide
For researchers and drug development professionals working with the selective estrogen receptor degrader (SERD), (R)-GDC-0927, achieving optimal solubility is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges encountered during research and development.
Troubleshooting Common Solubility Issues
Difficulties in dissolving this compound can often be traced to solvent choice, preparation technique, or compound characteristics. This guide offers a systematic approach to overcoming these hurdles.
Issue: this compound is not fully dissolving in the chosen solvent.
Possible Causes & Solutions:
-
Inadequate Solvent: The selected solvent may not have sufficient solvating power for this compound.
-
Recommendation: The preferred solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO). For in vivo studies, co-solvent systems are necessary.
-
-
Insufficient Agitation: The compound may require more energy to dissolve completely.
-
Solvent Quality: The quality of the solvent can significantly impact solubility.
-
Recommendation: Use a fresh, high-purity, anhydrous grade of DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating capacity.[1]
-
-
Concentration Too High: The intended concentration may exceed the solubility limit of the solvent.
-
Recommendation: Consult the solubility data table below to ensure the target concentration is achievable. If a higher concentration is required, a different solvent system or formulation approach may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is reported to be at least 70 mg/mL, with some sources indicating it can be as high as 83.33 mg/mL or even ≥ 100 mg/mL.[1][2][3][4] It is often recommended to use ultrasonication to achieve these higher concentrations.[1][2]
Q3: My this compound precipitated out of solution after being stored. What should I do?
A3: If precipitation occurs upon storage, especially after refrigeration or freezing, gently warm the solution and vortex or sonicate until the compound is fully redissolved. To prevent this, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: Can I use water-based buffers to dissolve this compound?
A4: this compound is poorly soluble in aqueous solutions. For cell-based assays or in vivo studies, a stock solution in DMSO should first be prepared, which can then be further diluted into aqueous buffers or media. Ensure the final concentration of DMSO is low enough to not affect the experimental system.
Q5: How should I prepare this compound for in vivo animal studies?
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 83.33 | 180.56 | Ultrasonic assistance recommended.[1][2] Use of newly opened, anhydrous DMSO is advised.[1] |
| DMSO | ≥ 100 | 216.68 | - |
| DMSO | 70 | - | At 25°C.[4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, this would be 0.4615 mg (Molecular Weight: 461.52 g/mol ).
-
Add the appropriate volume of high-purity, anhydrous DMSO. For 1 mL of solution, add 1 mL of DMSO.
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, place the vial in an ultrasonic bath and sonicate until the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Preparation of an In Vivo Formulation (Example):
This protocol is provided as a general guideline and may require optimization for your specific experimental needs.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to reach a final volume of 1 mL and mix well. This results in a clear solution of at least 2.08 mg/mL.[1]
This compound Signaling Pathway
This compound is a selective estrogen receptor degrader (SERD). It functions by binding to the estrogen receptor (ER), which leads to the degradation of the receptor. This action blocks ER-mediated signaling pathways that are crucial for the growth and survival of ER-positive cancer cells.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GDC-0927 | TargetMol [targetmol.com]
- 3. molnova.com [molnova.com]
- 4. abmole.com [abmole.com]
- 5. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gdc-0927 | C28H28FNO4 | CID 87055263 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-GDC-0927 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies using the selective estrogen receptor degrader (SERD), (R)-GDC-0927.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, non-steroidal selective estrogen receptor (ER) degrader.[1][2][3] Its primary mechanism of action is to bind to the estrogen receptor, which induces a conformational change leading to the degradation of the receptor.[2] This action blocks ER-mediated signaling pathways, thereby inhibiting the growth and survival of ER-expressing cancer cells.[2]
Q2: What is the recommended in vivo dosage range for this compound in preclinical models?
Preclinical studies in patient-derived xenograft (PDX) models of ER+ breast cancer have established an efficacious oral dose range of 10–100 mg/kg/day.[4] This dosage range was reported to be well-tolerated in these models.[4]
Q3: What are some suggested vehicle formulations for preparing this compound for oral administration?
While the exact vehicle used in the original preclinical studies is not publicly detailed, a common approach for formulating similar hydrophobic small molecules for oral gavage in mice involves creating a suspension. Based on vendor-supplied information and common laboratory practice, the following formulations can be considered. It is crucial to perform small-scale solubility and stability tests before preparing a large batch for your study.
-
Option 1 (with PEG300 and Tween-80):
-
Dissolve this compound in DMSO to create a stock solution (e.g., 20.8 mg/mL).
-
Add PEG300 (e.g., to a final concentration of 40%) and mix thoroughly.
-
Add Tween-80 (e.g., to a final concentration of 5%) and mix.
-
Add saline to reach the final desired volume and concentration.[3]
-
-
Option 2 (with Corn Oil):
-
Dissolve this compound in DMSO to create a stock solution (e.g., 20.8 mg/mL).
-
Add this stock solution to corn oil (e.g., a 1:9 ratio of DMSO solution to corn oil) and mix thoroughly.[3]
-
-
Option 3 (with SBE-β-CD):
-
Dissolve this compound in DMSO to create a stock solution (e.g., 20.8 mg/mL).
-
Add this stock solution to a 20% SBE-β-CD solution in saline (e.g., a 1:9 ratio of DMSO solution to SBE-β-CD solution) and mix well.[3]
-
Q4: What are the key considerations for administering this compound via oral gavage?
Proper oral gavage technique is critical to ensure accurate dosing and minimize stress and injury to the animals. Key considerations include:
-
Animal Restraint: Use a firm but gentle restraint method to immobilize the head and neck.
-
Gavage Needle: Select a gavage needle of the appropriate size and length for the animal. A ball-tipped needle is recommended to prevent tissue damage.
-
Dosing Volume: The administration volume should not exceed 10 mL/kg of the animal's body weight.
-
Procedure: Pass the needle gently along the side of the mouth and over the tongue into the esophagus. Do not force the needle. Administer the formulation slowly.
-
Monitoring: Observe the animal for any signs of distress during and after the procedure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent tumor growth inhibition | Improper drug formulation: The compound may not be fully dissolved or is precipitating out of solution, leading to inaccurate dosing. | Visually inspect the formulation for homogeneity before each dose. Prepare fresh formulations regularly. Consider sonication to aid in creating a uniform suspension. |
| Inaccurate oral gavage: Incorrect technique can lead to incomplete dosing or administration into the trachea. | Ensure all personnel are thoroughly trained in oral gavage techniques. Observe animals for signs of misdosing, such as coughing or fluid from the nose. | |
| Variability in drug uptake: Differences in food intake or gastrointestinal motility among animals can affect absorption. | Fast animals for a consistent period (e.g., 4 hours) before dosing to standardize gut content. Ensure the dosing time is consistent each day. | |
| Signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur) | Vehicle toxicity: Some vehicles, especially at high concentrations or with repeated dosing, can cause adverse effects. | Include a vehicle-only control group in your study to assess the effects of the formulation itself. If vehicle toxicity is suspected, consider alternative formulations. |
| Compound-related toxicity: The dose may be too high for the specific animal strain or model. | Start with a dose at the lower end of the efficacious range (e.g., 10 mg/kg/day) and perform a dose-escalation study to determine the maximum tolerated dose in your model. Monitor animals daily for clinical signs of toxicity. | |
| Difficulty in preparing the formulation | Poor solubility of this compound: The compound may be difficult to dissolve or keep in suspension in the chosen vehicle. | Test the solubility of this compound in small volumes of different vehicles before preparing a large batch. Use of co-solvents like DMSO and surfactants like Tween-80 can improve solubility. Gentle heating and sonication may also be helpful. |
Data Presentation
Table 1: In Vivo Dosage and Efficacy of this compound in Preclinical Models
| Parameter | Value | Model System | Reference |
| Efficacious Dose Range | 10–100 mg/kg/day | Patient-Derived Xenograft (ER+ Breast Cancer) | [4] |
| Administration Route | Oral | Patient-Derived Xenograft (ER+ Breast Cancer) | [4] |
| Reported Outcome | Dose-dependent antitumor activity | Patient-Derived Xenograft (ER+ Breast Cancer) | [4] |
| Tolerability | Well-tolerated | Patient-Derived Xenograft (ER+ Breast Cancer) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Example with PEG300/Tween-80)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Calculate the required amount of this compound for the desired concentration and total volume.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL). Ensure it is fully dissolved.
-
In a separate sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to a final concentration of 40% of the total volume and vortex thoroughly.
-
Add Tween-80 to a final concentration of 5% of the total volume and vortex thoroughly.
-
Add sterile saline to reach the final desired volume and vortex until a homogenous suspension is formed.
-
Visually inspect the formulation for any precipitation before each use.
-
Protocol 2: Administration of this compound via Oral Gavage in Mice
-
Animal Preparation:
-
Weigh each mouse to determine the correct dosing volume (typically 10 mL/kg).
-
Consider a short fasting period (e.g., 4 hours) to standardize gut content.
-
-
Dosing Procedure:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage into the esophagus.
-
Measure the appropriate length on the gavage needle (from the tip of the nose to the last rib) to prevent stomach perforation.
-
Insert the gavage needle into the side of the mouth, advancing it gently over the tongue.
-
Allow the mouse to swallow the tip of the needle before advancing it further into the esophagus. Do not apply force.
-
Once the needle is in place, dispense the formulation slowly and steadily.
-
Withdraw the needle gently and return the mouse to its cage.
-
-
Post-Dosing Monitoring:
-
Observe the animal for at least 10-15 minutes post-gavage for any immediate adverse reactions (e.g., coughing, difficulty breathing).
-
Monitor all animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity level, and fur texture.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in ER+ cancer cells.
Caption: General experimental workflow for an in vivo efficacy study of this compound.
Caption: Logical troubleshooting workflow for in vivo studies with this compound.
References
- 1. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gdc-0927 | C28H28FNO4 | CID 87055263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
(R)-GDC-0927 off-target effects in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-GDC-0927. The information is based on publicly available preclinical and clinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally bioavailable, non-steroidal selective estrogen receptor (ER) antagonist and degrader (SERD).[1][2][3][4] Its primary on-target effect is to bind to the estrogen receptor, leading to its degradation and thereby inhibiting ER-mediated signaling pathways that drive the growth of ER-positive cancer cells.[4]
Q2: Is there any published data on the off-target effects of this compound?
Based on available literature, there is limited public information detailing specific molecular off-target effects of this compound. Preclinical studies have suggested it is highly selective for the estrogen receptor. One study noted that in vitro selectivity assessments showed no significant off-target activity at concentrations below 1 μM, though the specific targets screened against were not detailed in the accessible literature.
Q3: What are the reported adverse events in clinical trials, and could they be related to off-target effects?
Phase I clinical trials in postmenopausal women with ER+/HER2- metastatic breast cancer reported several common adverse events.[5][6][7][8] While not definitively linked to specific molecular off-target interactions, these systemic effects are important to consider.
| Adverse Event | Frequency | Grade |
| Nausea | 33% | 1/2 |
| Constipation | 21% | 1/2 |
| Diarrhea | 21% | 1/2 |
| Arthralgia | 19% | 1/2 |
| Fatigue | 19% | 1/2 |
| Hot flush | 19% | 1/2 |
| Back pain | 17% | 1/2 |
| Vomiting | 17% | 1/2 |
Data summarized from a Phase I clinical trial.[5][7][8]
These adverse events could be a consequence of the on-target effect of systemic estrogen receptor degradation or other general physiological responses to an orally administered therapeutic. Without specific molecular off-target data, it is challenging to definitively attribute these clinical observations to off-target binding.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Proliferation Results
Scenario: You are treating an ER-positive breast cancer cell line (e.g., MCF-7) with this compound and observe lower-than-expected or inconsistent effects on cell viability.
Possible Causes & Troubleshooting Steps:
-
On-Target Resistance:
-
Is the cell line truly ER-dependent? Confirm ERα expression levels by Western blot or qPCR.
-
Have the cells developed resistance? Long-term culture or high passage numbers can lead to reduced ER dependency. Use early passage cells.
-
Are there mutations in the ESR1 gene? While this compound has shown activity against some ESR1 mutants, the specific mutation in your cell line might confer resistance.[5] Consider sequencing the ESR1 gene in your cells.
-
-
Experimental Protocol Issues:
-
Incorrect drug concentration: Verify the dilution calculations and the stability of your stock solution. This compound is typically stored at -20°C or -80°C.[2]
-
Sub-optimal treatment duration: Ensure the treatment duration is sufficient to observe effects on proliferation (e.g., 72 hours).[1]
-
Assay interference: Some viability assays can be affected by the compound itself. Consider using an orthogonal method to confirm your results (e.g., cell counting vs. a metabolic assay).
-
Logical Troubleshooting Workflow for Unexpected Viability Results
Caption: Troubleshooting workflow for unexpected cell viability results.
Issue 2: Observing Effects in an ER-Negative Cell Line
Scenario: You are using an ER-negative cell line as a negative control and observe a significant effect on cell signaling or viability after treatment with this compound.
Possible Causes & Troubleshooting Steps:
-
Low-Level ER Expression:
-
Some "ER-negative" cell lines may have very low, but functional, levels of ERα or may express ERβ. Confirm the absence of both receptors by a sensitive method like qPCR.
-
-
Potential Off-Target Effect:
-
While specific off-target interactions are not well-documented, a true effect in a confirmed ER-negative line could indicate an unknown off-target.
-
Perform a dose-response curve: A classical sigmoidal dose-response may suggest a specific molecular interaction.
-
Attempt target deconvolution: Consider proteomic or transcriptomic profiling to identify affected pathways.
-
-
Experimental Artifact:
-
Compound precipitation: At high concentrations, the compound may precipitate and cause non-specific cytotoxicity. Check for precipitate in the media.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is below the toxic threshold for your cell line.
-
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
-
Cell Culture and Treatment: Plate ER-positive cells (e.g., MCF-7) and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against ERα overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the extent of ERα degradation relative to the vehicle control.
Signaling Pathway Diagrams
On-Target Estrogen Receptor Signaling Pathway Inhibition
This compound acts by binding to the estrogen receptor (ER), which can be activated by estrogen. This binding leads to the degradation of the ER, preventing its translocation to the nucleus and subsequent transcription of genes involved in cell proliferation and survival.
Caption: On-target mechanism of this compound in ER+ cancer cells.
References
- 1. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GDC-0927 | TargetMol [targetmol.com]
- 4. Gdc-0927 | C28H28FNO4 | CID 87055263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-GDC-0927 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability in solution and appropriate storage conditions for (R)-GDC-0927.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound, also known as GDC-0927 or SRN-927, is a potent, non-steroidal, and orally bioavailable selective estrogen receptor (ER) antagonist and degrader (SERD)[1][2][3][4][5]. Its primary mechanism involves binding to the estrogen receptor alpha (ERα), inducing a conformational change that leads to the receptor's degradation via the proteasomal pathway[4][6][7]. This action blocks both ligand-dependent and ligand-independent ER-mediated signaling, which is crucial in certain types of cancer, such as ER-positive breast cancer[4][8].
Q2: What are the recommended storage conditions for this compound solid compound?
For long-term storage, the solid form of this compound should be stored at -20°C. Under these conditions, it is stable for up to three years[2]. For shorter periods, storage at 4°C is acceptable for up to two years[3]. It is also recommended to store the compound in a dry, dark place[5].
Q3: How should I prepare and store stock solutions of this compound?
The most common solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened vial to ensure maximal solubility[1]. It is recommended to prepare stock solutions, aliquot them into tightly sealed vials, and use them within one month to avoid repeated freeze-thaw cycles[9]. For optimal stability, it is often advised to prepare solutions freshly before use[3].
Stability and Storage Conditions
The stability of this compound is highly dependent on the solvent and storage temperature. The following tables summarize the available data on its solubility and recommended storage conditions.
Table 1: Solubility of this compound in DMSO
| Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| 83.33 | 180.56 | Sonication or ultrasonic assistance may be required[1][2]. |
| 70 | - | -[3] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years[2][3] |
| Solid Powder | 4°C | 2 years[3] |
| In DMSO | -80°C | 2 years[1] |
| In DMSO | -80°C | 1 year[2] |
| In DMSO | -80°C | 6 months[3] |
| In DMSO | -20°C | 1 year[1] |
| In DMSO | -20°C | 1 month[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Reagent Preparation : Allow the vial of solid this compound and a new, sealed vial of anhydrous DMSO to equilibrate to room temperature.
-
Dissolution : Aseptically add the required volume of DMSO to the vial of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization : To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath for a short period until the solution is clear[1][2].
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term use or -20°C for shorter-term storage as indicated in Table 2.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use[1]. The following is an example protocol for a formulation yielding a clear solution of ≥ 2.08 mg/mL.
-
Initial Stock : Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation : Prepare the vehicle by mixing the components in the specified order. For a 1 mL final volume, the components are:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Formulation Steps : a. To prepare 1 mL of the final formulation, start with 400 µL of PEG300. b. Add 100 µL of the 20.8 mg/mL DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix until uniform. d. Add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.
Note: For dosing periods exceeding half a month, the stability of this formulation should be carefully considered[1].
Visual Guides
Caption: this compound binds to ERα, preventing its activation by estrogen and targeting it for proteasomal degradation.
Caption: A general workflow for assessing the in vitro efficacy of this compound on ER-positive cancer cells.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Caption: A logical guide to troubleshooting common problems with this compound solubility and bioactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GDC-0927 | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medkoo.com [medkoo.com]
- 6. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
mechanisms of resistance to (R)-GDC-0927 therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-GDC-0927, a selective estrogen receptor degrader (SERD). The content addresses potential experimental issues and outlines key mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally bioavailable selective estrogen receptor (ER) degrader (SERD). Its primary mechanism of action is to bind to the estrogen receptor alpha (ERα), encoded by the ESR1 gene, and induce its proteasomal degradation.[1] This eliminates the receptor protein, thereby blocking both ligand-dependent and ligand-independent ER signaling pathways that drive the growth of ER-positive breast cancer.[1] Preclinical studies have shown that GDC-0927 immobilizes ERα, fully antagonizes its response to estrogen, and induces its degradation.[1][2]
Q2: My ER-positive breast cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While preclinical models of acquired resistance specifically to this compound are not extensively documented in published literature, resistance to SERDs, in general, can be attributed to several mechanisms:
-
On-Target Alterations (ESR1 Gene Mutations): The most common mechanism is the acquisition of mutations in the ligand-binding domain (LBD) of the ESR1 gene. These mutations can lead to a constitutively active ER protein that no longer requires estrogen for its function, potentially reducing the efficacy of ER-targeting drugs.[3]
-
Bypass Signaling Pathways (ER-Independent Mechanisms): Cancer cells can activate alternative signaling pathways to bypass their dependency on the ER pathway for growth and survival. Key pathways implicated in endocrine resistance include the PI3K/AKT/mTOR and MAPK/ERK pathways.[3]
-
Loss of ERα Expression: Although less common in tumors that were initially ER-positive, the complete loss of ERα expression would render a SERD like GDC-0927 ineffective as its target is no longer present.[4]
Q3: Does the presence of baseline ESR1 mutations predict a lack of response to this compound therapy?
Based on the phase I clinical trial data for GDC-0927, baseline levels of mutant ESR1 in circulating tumor DNA (ctDNA) did not correlate with clinical benefit.[5][6][7] The therapy showed preliminary evidence of antitumor activity in heavily pretreated patients with and without ESR1 mutations.[1][5]
Q4: What are the expected outcomes in a Phase I clinical trial of GDC-0927?
In a phase I study involving 42 patients with ER+/HER2- metastatic breast cancer, GDC-0927 was generally well-tolerated. While there were no complete or partial responses, 17 patients (41%) had a best overall response of stable disease, and 12 patients (29%) achieved clinical benefit.[5][6][7]
Troubleshooting Guides
Issue 1: Decreased Cell Viability Inhibition Observed in Long-Term Culture
Potential Cause: Development of acquired resistance in your cell line model.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or XTT assay) to compare the IC50 value of this compound in your long-term treated cells versus the parental cell line. A significant increase in the IC50 value indicates acquired resistance.
-
Investigate On-Target Resistance: Analyze the ESR1 gene for mutations in the resistant cell line using ddPCR or sequencing. Compare the mutational status to the parental cells.
-
Investigate Bypass Pathways: Use Western blotting to assess the activation status (i.e., phosphorylation levels) of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways (e.g., p-AKT, p-ERK). Increased activation in the resistant line compared to the parental line suggests the involvement of bypass signaling.
-
Verify ER Expression: Confirm that the resistant cell line still expresses ERα protein via Western blot or immunocytochemistry.
Issue 2: Inconsistent Results in Cell Viability Assays
Potential Cause: Technical variability in assay execution.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a growth curve for your cell line to determine the optimal seeding density that ensures cells are in the exponential growth phase during the drug treatment period.
-
Check Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment. Ensure complete solubilization of the compound in the vehicle (e.g., DMSO).
-
Standardize Incubation Times: Use consistent incubation times for both drug treatment and the viability reagent (e.g., MTT, XTT).
-
Include Proper Controls: Always include vehicle-only controls (to represent 100% viability) and no-cell controls (for background subtraction).
Data Presentation
Table 1: Preclinical Efficacy of this compound
| Compound | ERα Degradation IC50 (nM) | ERα Degradation Efficacy (%) | MCF-7 Proliferation IC50 (nM) |
| This compound (17ha) | 0.1 | 97 | 0.1 |
| Inactive Stereoisomer (17hb) | >1000 | - | >1000 |
| Fulvestrant | 0.1 | 98 | 0.1 |
| Data from a study on the identification of GDC-0927 in a tamoxifen-resistant breast cancer model.[2] |
Table 2: Clinical Outcomes from Phase I Trial of GDC-0927
| Clinical Outcome | Number of Patients (N=42) | Percentage (%) |
| Best Overall Response: Stable Disease | 17 | 41 |
| Clinical Benefit | 12 | 29 |
| Most Common Adverse Events (Regardless of Causality) | ||
| Nausea | 14 | 33 |
| Constipation | 9 | 21 |
| Diarrhea | 9 | 21 |
| Arthralgia | 8 | 19 |
| Fatigue | 8 | 19 |
| Hot Flush | 8 | 19 |
| Data from a phase I clinical trial in postmenopausal women with ER+/HER2- metastatic breast cancer.[1][5] |
Table 3: Hypothetical Characterization of a GDC-0927-Resistant Cell Line Model
| Cell Line | GDC-0927 IC50 (nM) | Fold Resistance | ESR1 Mutation Status | p-AKT (Ser473) Level (Relative to Parental) | p-ERK1/2 (Thr202/Tyr204) Level (Relative to Parental) |
| Parental MCF-7 | 1.0 | - | Wild-Type | 1.0 | 1.0 |
| MCF-7 GDC-0927-Resistant | >100 | >100 | Wild-Type | 3.5 | 1.2 |
| This table presents hypothetical data to illustrate the expected outcome of experiments to characterize a resistant cell line, as detailed in the experimental protocols. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating acquired resistance in ER-positive breast cancer cell lines (e.g., MCF-7, T47D) through continuous, long-term exposure to this compound.
-
Initial Culture: Culture parental ER+ breast cancer cells in their recommended complete growth medium.
-
Initial Drug Exposure: Begin by treating the cells with a low concentration of this compound, typically around the IC50 value of the parental cells. Maintain a parallel culture with a vehicle control (DMSO).
-
Dose Escalation: Once the cells in the drug-treated culture resume proliferation, passage them and increase the concentration of this compound by approximately 1.5- to 2-fold.
-
Repeat and Monitor: Repeat the dose escalation process over several months. The cells that survive and proliferate at higher concentrations are considered resistant.
-
Characterization: Periodically assess the IC50 of the treated cells to quantify the level of resistance compared to the parental line.
-
Cryopreservation: It is crucial to cryopreserve stocks of the resistant cells at various passages to ensure reproducibility.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed ER-positive breast cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium and add them to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period, typically 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Bypass Pathway Analysis
This protocol details the detection of key phosphorylated proteins in the PI3K/AKT and MAPK pathways.
-
Cell Lysis: Treat parental and resistant cells with or without this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer, followed by boiling at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: Droplet Digital PCR (ddPCR) for ESR1 Mutation Detection
This protocol provides a general workflow for detecting common ESR1 mutations in cell-free DNA (cfDNA) from plasma or genomic DNA from cell lines.
-
DNA Extraction: Isolate cfDNA from plasma using a dedicated kit or genomic DNA from cell pellets.
-
Reaction Setup: Prepare the ddPCR reaction mix containing ddPCR supermix, the target ESR1 mutation assay (containing primers and fluorescently labeled probes for both mutant and wild-type alleles), and the extracted DNA.
-
Droplet Generation: Partition the reaction mix into thousands of nanoliter-sized droplets using a droplet generator. Each droplet will contain, on average, one or zero copies of the DNA template.
-
PCR Amplification: Perform PCR amplification on the droplets in a thermal cycler.
-
Droplet Reading: Read the fluorescence of each individual droplet in a droplet reader. Droplets containing the mutant allele will fluoresce with one color (e.g., FAM), and droplets with the wild-type allele will fluoresce with another (e.g., HEX).
-
Data Analysis: The software calculates the concentration of mutant and wild-type DNA based on the number of positive and negative droplets, allowing for precise quantification of the mutant allele frequency.
Visualizations
Caption: Mechanism of Action of this compound.
References
- 1. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ESR1 mutations as a mechanism for acquired endocrine resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Anti-Estrogen Therapy Resistance and Novel Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming (R)-GDC-0927 Resistance in Breast Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to (R)-GDC-0927 in breast cancer cell line models. While the clinical development of this compound was discontinued, the principles and strategies outlined here are broadly applicable to overcoming resistance to other selective estrogen receptor degraders (SERDs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, non-steroidal, orally bioavailable selective estrogen receptor (SERD) antagonist.[1] Its primary mechanism of action is to bind to the estrogen receptor (ERα), leading to its degradation via the proteasomal pathway.[1][2] This prevents both estrogen-dependent and independent ER signaling, thereby inhibiting the growth of ER-positive breast cancer cells.[2]
Q2: What are the common mechanisms of resistance to endocrine therapies like this compound?
Resistance to endocrine therapies, including SERDs, is a significant challenge. Key mechanisms include:
-
ESR1 Mutations: Mutations in the ligand-binding domain of the estrogen receptor gene (ESR1) can lead to a constitutively active receptor that no longer requires estrogen for its function.[2]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote growth and survival, bypassing their dependence on ER signaling. Common pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.
-
Loss of ER Expression: In some cases, resistant cells may downregulate or completely lose ERα expression, rendering SERDs ineffective.[3]
-
Altered Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the therapeutic agent.
Q3: My ER-positive breast cancer cell line (e.g., MCF-7, T47D) is showing reduced sensitivity to this compound. What are the initial steps to investigate this?
First, confirm the identity and purity of your cell line through short tandem repeat (STR) profiling. Cell line misidentification or contamination can lead to unexpected results. Next, perform a dose-response curve to accurately determine the IC50 value of this compound in your cells and compare it to published data for sensitive parental lines. If a significant increase in IC50 is confirmed, you can proceed to investigate the molecular mechanisms of resistance.
Q4: What are the potential strategies to overcome resistance to this compound?
Based on preclinical studies with other next-generation SERDs, several combination strategies can be explored to overcome resistance:
-
Combination with CDK4/6 Inhibitors: Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as palbociclib, can block cell cycle progression and have shown synergistic effects when combined with SERDs in preclinical models of endocrine-resistant breast cancer.[4][5]
-
Combination with PI3K/AKT/mTOR Pathway Inhibitors: If resistance is driven by the activation of the PI3K/AKT/mTOR pathway, combining this compound with an inhibitor of this pathway, such as everolimus, may restore sensitivity.[4][6]
-
Targeting other bypass pathways: Depending on the specific mechanism of resistance, targeting other pathways like MAPK/ERK could also be a viable strategy.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in sensitive cell lines.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. |
| Drug Potency | Verify the integrity and concentration of your this compound stock solution. Perform a fresh serial dilution for each experiment. |
| Assay Duration | Ensure a consistent incubation time with the drug. A 72-hour incubation is a common starting point for cell viability assays.[7] |
| Cell Health | Ensure cells are healthy and free from contamination. Regularly check for mycoplasma. |
Problem 2: Failure to generate a stable this compound-resistant cell line.
| Possible Cause | Recommended Solution |
| Initial Drug Concentration | Start with a low concentration of this compound, typically around the IC50 of the parental cell line, and gradually increase the concentration as the cells adapt.[8] |
| Insufficient Time for Resistance to Develop | The development of stable resistance is a long-term process that can take several months of continuous culture.[3] |
| Cell Line Heterogeneity | The parental cell line may be heterogeneous, with only a small subpopulation capable of developing resistance. Consider single-cell cloning to isolate resistant populations. |
Problem 3: No significant ERα degradation observed by Western blot after this compound treatment in a supposedly sensitive cell line.
| Possible Cause | Recommended Solution |
| Suboptimal Antibody | Validate your primary antibody for ERα. Ensure it recognizes the target protein effectively. |
| Insufficient Drug Concentration or Treatment Time | Perform a time-course and dose-response experiment to determine the optimal conditions for observing ERα degradation. |
| Inefficient Protein Extraction | Use a lysis buffer that effectively extracts nuclear proteins, as ERα is predominantly localized in the nucleus. |
| Proteasome Inhibitor Control | As a positive control for the degradation pathway, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). This should block ERα degradation and lead to its accumulation. |
Data Presentation
Table 1: Representative IC50 Values for Fulvestrant (a SERD) in Sensitive and Resistant Breast Cancer Cell Lines.
Data is generalized from multiple sources and can vary between labs.
| Cell Line | Parental IC50 (nM) | Fulvestrant-Resistant IC50 (nM) | Fold Resistance |
| MCF-7 | 0.1 - 1.0 | >100 | >100-fold |
| T47D | 0.5 - 5.0 | >100 | >20-fold |
Table 2: Preclinical Combination Efficacy of the Next-Generation SERD Camizestrant with Other Targeted Agents.
Adapted from preclinical studies and serves as a reference for potential combination strategies.
| Model | Treatment | Effect |
| CDK4/6i-resistant models | Camizestrant + Palbociclib/Abemaciclib | Strong antitumor activity |
| Endocrine-resistant models | Camizestrant + Alpelisib (PI3Kαi) | Significant tumor growth inhibition |
| Endocrine-resistant models | Camizestrant + Everolimus (mTORi) | Significant tumor growth inhibition |
| Endocrine-resistant models | Camizestrant + Capivasertib (AKTi) | Significant tumor growth inhibition |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Breast Cancer Cell Lines
Objective: To develop breast cancer cell lines with acquired resistance to this compound through continuous long-term exposure.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Culture: Culture the parental ER+ breast cancer cells in their recommended complete growth medium.
-
Initial Drug Exposure: Begin by treating the cells with a low concentration of this compound, typically around the IC50 value of the parental cells. A vehicle control (DMSO) culture should be maintained in parallel.
-
Monitoring and Dose Escalation: Initially, significant cell death is expected. The surviving cells will eventually repopulate the flask. Once the cells have recovered and are growing steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Maintenance of Resistant Lines: Once the cells are able to proliferate in a high concentration of this compound (e.g., 100 nM), they can be considered resistant. Maintain the resistant cell line in the continuous presence of this concentration of the drug.
-
Characterization: Regularly characterize the resistant cell line by determining its IC50 to this compound and assess the expression of ERα and markers of key signaling pathways.
-
Cryopreservation: It is crucial to cryopreserve stocks of the resistant cells at various passages to ensure reproducibility.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound on breast cancer cells and to calculate the IC50 value.
Materials:
-
Parental and resistant breast cancer cells
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[9]
Protocol 3: Western Blot Analysis of ERα and Downstream Signaling
Objective: To assess the protein levels of ERα and the activation status of key signaling pathways (e.g., PI3K/AKT, MAPK/ERK) in response to this compound treatment.
Materials:
-
Parental and resistant breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).[10]
Visualizations
Caption: Simplified Estrogen Receptor (ER) Signaling Pathway.
Caption: Mechanisms of Resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
(R)-GDC-0927 high pill burden and clinical limitations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of (R)-GDC-0927, a potent, non-steroidal, orally bioavailable selective estrogen receptor degrader (SERD). This guide addresses the compound's clinical limitations, particularly its high pill burden, and offers troubleshooting advice and answers to frequently asked questions for preclinical research applications.
High Pill Burden and Clinical Limitations of this compound
This compound (also known as SRN-927) was investigated as a promising agent for estrogen receptor-positive (ER+) breast cancer. However, its clinical development was halted. The primary reasons cited were its low oral exposure and the resulting high pill burden for patients.[1][2]
In a Phase I clinical trial (NCT02316509), GDC-0927 was administered orally once daily. The study design involved a dose-escalation phase to determine the maximum tolerated dose (MTD).[3][4] Dosing started at 600 mg/day and was escalated in 400 mg increments.[4][5] The maximum administered dose (MAD) reached 1,400 mg/day, at which point the MTD was not reached.[5][6] Despite being well-tolerated, the high daily dosage required to achieve therapeutic effects presented a significant challenge for patient adherence and further clinical development.[1][2]
This high pill burden is a critical consideration for researchers designing preclinical in vivo studies, as it may necessitate the administration of large volumes or concentrations of the compound to achieve desired exposures.
Troubleshooting Guides
This section provides guidance for common issues that may be encountered during in vitro experiments with this compound.
Issue 1: Inconsistent Estrogen Receptor Alpha (ERα) Degradation
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | Different ER+ breast cancer cell lines (e.g., MCF-7, T47D) can have varying sensitivities to SERDs due to differences in their genetic makeup and protein expression profiles. Confirm the ERα expression level in your cell line. If results are inconsistent, consider testing a panel of ER+ cell lines. |
| Cell Culture Conditions | High cell confluency can reduce drug availability per cell. Ensure consistent cell density at the time of treatment. Use charcoal-stripped fetal bovine serum (FBS) to minimize the interference of endogenous hormones. |
| Suboptimal Drug Concentration or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for maximal ERα degradation in your specific cell line. |
| Inefficient Protein Extraction | Ensure complete cell lysis, including the nuclear fraction where ERα is predominantly located. Use a lysis buffer optimized for nuclear proteins and consider mechanical disruption (e.g., sonication) if necessary. |
| Compromised Proteasome Activity | GDC-0927-mediated ERα degradation is dependent on the ubiquitin-proteasome system. As a control, you can co-treat cells with a proteasome inhibitor (e.g., MG132) to confirm that the degradation is proteasome-dependent. |
Issue 2: Low In Vitro Potency or Lack of Antiproliferative Effect
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | GDC-0927 is soluble in DMSO.[7] Prepare fresh stock solutions in high-quality, anhydrous DMSO and store them at -20°C or -80°C for long-term stability.[7] Avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration is low and consistent across all experimental conditions to avoid solvent-induced artifacts. |
| Assay-Specific Artifacts | Some proliferation assays, like the MTS assay, measure mitochondrial metabolic activity. This can sometimes be misleading as certain treatments can affect metabolism without directly impacting cell number.[8] Consider using a direct cell counting method (e.g., Trypan blue exclusion) or a DNA synthesis assay (e.g., EdU incorporation) to confirm antiproliferative effects.[8] |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance to SERDs. This could be due to mutations in the ESR1 gene or the activation of bypass signaling pathways.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor alpha (ERα) and induces a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[5] This leads to a reduction in the total cellular levels of ERα, thereby inhibiting both ligand-dependent and ligand-independent ER signaling pathways.[5]
Q2: How should I prepare this compound for in vitro experiments?
A2: this compound is typically supplied as a solid. For in vitro use, it should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[7] The stock solution should be aliquoted and stored at -20°C or -80°C to maintain stability.[7] When preparing your final working concentrations in cell culture media, ensure the final DMSO concentration is kept low (typically below 0.1%) and is consistent across all treatment groups, including the vehicle control.
Q3: What are the recommended storage conditions for this compound?
A3: As a solid, GDC-0927 should be stored at -20°C for up to 3 years.[7] In solvent (e.g., DMSO), it should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[7]
Q4: What are the expected IC50 values for this compound in common breast cancer cell lines?
A4: In the ER+ breast cancer cell line MCF-7, GDC-0927 has been reported to have an antiproliferative EC50 of approximately 0.3 nM.[7] The IC50 for ERα degradation in MCF-7 cells is reported to be around 0.1 nM.[4]
Q5: Are there any known off-target effects of this compound?
A5: Preclinical studies have indicated that GDC-0927 has little to no competitive inhibitory activity against several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, or CYP3A4) at concentrations up to 10 µM.[10] It showed modest inhibitory effects on CYP2C8 and CYP2C9.[10]
Data Presentation
Table 1: Clinical Dosing of this compound in Phase I Trial (NCT02316509)
| Parameter | Value | Reference |
| Starting Dose | 600 mg/day | [4][5] |
| Dose Escalation Increment | 400 mg | [4] |
| Maximum Administered Dose (MAD) | 1,400 mg/day | [5] |
| Route of Administration | Oral | [3][4] |
| Dosing Frequency | Once Daily | [4] |
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Value | Reference |
| Antiproliferative Activity (EC50) | MCF-7 | 0.3 nM | [7] |
| ERα Degradation (IC50) | MCF-7 | 0.1 nM | [4] |
| ERα Degradation Efficacy | MCF-7 | 97% | [3][4] |
Experimental Protocols
While detailed, step-by-step protocols from the original developers are not publicly available, the following are generalized methodologies for key experiments based on standard practices for SERDs.
1. ERα Degradation Assay (In-Cell Western)
This method allows for the quantification of ERα protein levels in a high-throughput format.
-
Cell Seeding: Plate ER+ breast cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for ERα.
-
Secondary Antibody Incubation: Incubate with an IRDye-conjugated secondary antibody.
-
Normalization: For normalization, co-incubate with a cell stain or an antibody against a housekeeping protein (e.g., GAPDH or β-actin) with a different fluorescent dye.
-
Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for ERα and the normalization control. Calculate the percentage of ERα degradation relative to the vehicle-treated control.
2. Cell Proliferation Assay (Direct Cell Counting)
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well or 48-well) at a low density.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Cell Harvesting: At the end of the incubation period, detach the cells using trypsin.
-
Cell Counting: Resuspend the cells in media and perform a cell count using a hemocytometer or an automated cell counter with Trypan blue to exclude non-viable cells.
-
Data Analysis: Plot cell number against the concentration of GDC-0927 to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound as a Selective Estrogen Receptor Degrader (SERD).
Caption: A generalized experimental workflow for preclinical evaluation of this compound.
Caption: Logical relationship explaining the clinical limitations of this compound.
References
- 1. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: (R)-GDC-0927 Pharmacodynamic Biomarker Data Interpretation
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting pharmacodynamic (PD) biomarker data for the selective estrogen receptor degrader (SERD), (R)-GDC-0927. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-steroidal, orally bioavailable selective estrogen receptor (ER) antagonist and degrader.[1] Its primary mechanism of action is to both block the estrogen receptor and induce its degradation, thereby inhibiting ER-mediated signaling pathways that drive the growth of ER-positive breast cancer.[2][3]
Q2: What are the key pharmacodynamic biomarkers to assess the activity of this compound?
The key pharmacodynamic biomarkers used to assess the in-vivo activity of this compound are:
-
[¹⁸F]-fluoroestradiol (FES)-PET imaging: To measure the occupancy of the estrogen receptor by the drug. A significant reduction in FES uptake in tumor lesions indicates target engagement.
-
Estrogen Receptor (ER) Expression: Measured by immunohistochemistry (IHC) in tumor biopsies to assess the extent of ER degradation.
-
Downstream markers of ER signaling: Such as Progesterone Receptor (PR) and the proliferation marker Ki67, also measured by IHC.
Q3: What level of target engagement was observed in the Phase I clinical trial of GDC-0927?
In the Phase I clinical trial (NCT02316509), GDC-0927 demonstrated robust target engagement with a greater than 90% reduction in [¹⁸F]FES uptake in tumors.[2][4]
Q4: How much ER degradation was observed with GDC-0927 treatment?
Treatment with GDC-0927 resulted in an approximate 40% reduction in ER expression as measured by IHC in patient biopsies.[2][4]
Q5: Does the presence of ESR1 mutations affect the pharmacodynamic activity of GDC-0927?
No, the reduction in [¹⁸F]FES uptake was observed to be independent of the ESR1 mutation status in the Phase I trial.[5][6]
Pharmacodynamic Biomarker Data Summary
The following tables summarize the key pharmacodynamic findings from the Phase I clinical trial of this compound.
Table 1: [¹⁸F]FES-PET Imaging Results
| Biomarker | Measurement | Result | Reference |
| Estrogen Receptor Occupancy | Mean percent change from baseline in SUVmax | >90% reduction | [2][4] |
Table 2: Immunohistochemistry (IHC) Results from Tumor Biopsies
| Biomarker | Measurement | Result | Reference |
| Estrogen Receptor (ER) | Mean percent change in H-score | ~40% reduction | [2][4] |
| Progesterone Receptor (PR) | Change in H-score | Reduction observed | [7] |
| Ki67 | Percentage of positive cells | Reduction observed | [7] |
Experimental Protocols & Troubleshooting Guides
[¹⁸F]-Fluoroestradiol (FES)-PET Imaging
Protocol Summary:
[¹⁸F]FES-PET/CT scans are performed at baseline and on-treatment to quantify changes in ER availability. Patients are typically injected with a standard dose of [¹⁸F]FES, and imaging is performed after a specific uptake period. The standardized uptake value (SUV) is calculated for tumor lesions to quantify tracer uptake.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Action(s) |
| High background signal | Insufficient uptake time; patient movement during uptake period; improper dose calculation. | Ensure adequate uptake time as per protocol. Advise patient to remain still during the uptake period. Verify dose calibration and administration. |
| Variable uptake between lesions in the same patient | Tumor heterogeneity; partial volume effects for small lesions. | Analyze all measurable lesions. For small lesions, consider partial volume correction methods. Interpret results in the context of overall tumor burden and response. |
| No significant change in FES uptake post-treatment despite expected drug exposure | Technical issues with the scan; true lack of biological response. | Review imaging acquisition and analysis parameters for any deviations. Correlate with other biomarker data (e.g., ER IHC). |
Estrogen Receptor (ER) Immunohistochemistry (IHC)
Protocol Summary:
ER expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue is assessed by IHC. This involves antigen retrieval, incubation with a primary antibody specific for ER, followed by a detection system that produces a colored precipitate at the site of the antigen. The staining is typically scored semi-quantitatively (e.g., H-score) based on the percentage of positive cells and staining intensity.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Action(s) |
| Weak or no staining in positive control | Improper antigen retrieval; inactive primary antibody; issue with detection system. | Optimize antigen retrieval conditions (time, temperature, pH). Use a new aliquot of the primary antibody. Check the expiration dates and proper functioning of all detection reagents. |
| High background staining | Primary antibody concentration too high; insufficient blocking; inadequate washing. | Titrate the primary antibody to the optimal concentration. Ensure adequate blocking of endogenous peroxidase and non-specific binding sites. Increase the duration and/or stringency of wash steps. |
| Heterogeneous staining within a tumor section | True biological heterogeneity; uneven fixation. | Score multiple representative areas of the tumor. Ensure standardized and adequate fixation of tissue samples. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified Estrogen Receptor signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for pharmacodynamic biomarker assessment in the this compound clinical trial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
managing side effects of (R)-GDC-0927 in preclinical models
This guide provides researchers, scientists, and drug development professionals with essential information for managing potential side effects of (R)-GDC-0927 (giredestrant) in preclinical models. The content is structured to offer clear, actionable guidance to ensure animal welfare and data integrity during your experiments.
I. Signaling Pathway and Mechanism of Action
This compound is a potent, orally bioavailable Selective Estrogen Receptor Degrader (SERD).[1] Its primary mechanism involves binding to the estrogen receptor alpha (ERα), which not only blocks its function as a nuclear transcription factor but also induces a conformational change that leads to the proteasomal degradation of the ERα protein.[2][3] This dual action inhibits both ligand-dependent and ligand-independent ER signaling, which is critical for the growth of ER-positive (ER+) cancer models.[4][5]
II. Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of this compound in female rodent models?
A1: As a potent anti-estrogen agent, this compound is expected to have effects on estrogen-responsive tissues. In preclinical studies, a common on-target effect is uterine atrophy. Unlike some earlier SERDs like GDC-0810 which showed partial uterine agonist activity, GDC-0927 was specifically designed to lack ER agonism in the uterus.[1][6] Researchers should expect a dose-dependent decrease in uterine weight in treated female animals compared to vehicle controls. This can serve as a useful pharmacodynamic marker of target engagement.
Q2: What are the most common potential side effects to monitor for in preclinical models?
A2: Based on clinical trial data for GDC-0927 and other oral SERDs, researchers should be vigilant for gastrointestinal (GI) disturbances and general malaise.[1][7] While preclinical models may not exhibit all the same symptoms as humans, these can manifest as specific, observable signs.
| Potential Side Effect | Common Manifestation in Rodents | Monitoring Frequency |
| Gastrointestinal Upset | Soft stools or diarrhea, decreased food intake, dehydration (skin tenting). | Daily |
| General Malaise/Fatigue | Reduced activity, hunched posture, piloerection (ruffled fur), lethargy. | Daily |
| Body Weight Loss | Consistent decrease in body weight compared to control group. | 2-3 times per week |
| Bradycardia (Slow Heart Rate) | Observed with some oral SERDs.[8][9] May require specialized equipment (telemetry) to detect reliably. | As per study design |
Q3: How should I establish a baseline for monitoring animal health?
A3: It is critical to acclimatize animals for at least one week before the study begins. During this period, record baseline body weight, food and water consumption, and general appearance and behavior daily. This baseline data is essential for accurately identifying treatment-related effects versus normal variations.
III. Troubleshooting Guides
Issue 1: Progressive Body Weight Loss is Observed in Treated Animals
Body weight loss exceeding 15% of baseline is a common endpoint criterion and requires immediate attention.
| Body Weight Loss (%) | Action Level | Recommended Interventions |
| 5 - 10% | Alert | - Increase monitoring frequency. - Check for issues with food and water access. - Note any other clinical signs. |
| 10 - 15% | Intervention | - Initiate supportive care (subcutaneous fluids, nutritional gel). - Provide moistened chow or soft diet on the cage floor. |
| > 15% | Critical | - Consult with veterinarian. - Consider dose reduction or temporary cessation of dosing. - Euthanasia may be required if animal is moribund. |
Issue 2: Animals Exhibit Signs of Dehydration and/or Diarrhea
Gastrointestinal side effects are common with oral SERDs.[10] Dehydration can rapidly become a serious welfare concern.
To quantify GI effects, use a standardized scoring system for fecal consistency.
| Score | Description |
| 0 | Normal, firm, well-formed pellets. |
| 1 | Soft, formed pellets that lose their shape when handled. |
| 2 | Very soft, unformed stool (pasty). |
| 3 | Watery diarrhea. |
IV. Key Experimental Protocols
Protocol 1: General Health Monitoring for Animals Dosed with this compound
-
Frequency: Perform daily observations, ideally at the same time each day.
-
Procedure:
-
Observe animals in their home cage before disturbing them. Note posture, activity level, and social interaction.
-
Carefully remove each animal for weighing (2-3 times per week, or daily if concerns arise).
-
While handling, assess:
-
Appearance: Check for piloerection (ruffled fur), hunched posture, or dull/half-closed eyes.
-
Hydration: Perform a gentle skin tent test by lifting the skin over the shoulders. It should immediately return to its normal position.
-
Fecal Consistency: Check the cage for any signs of soft stool or diarrhea and score accordingly (see Table 3).
-
-
-
Documentation: Record all observations for each animal in a dedicated logbook. Any abnormalities should be flagged for follow-up.
Protocol 2: Preparation and Administration of Supportive Care
A. Subcutaneous (SC) Fluids for Dehydration
-
Solution: Use sterile, warmed (to body temperature) 0.9% saline or Lactated Ringer's solution.
-
Volume: For a typical 20-25g mouse, administer 1.0 mL of fluid. Do not exceed recommended volumes for the SC space.[11]
-
Procedure:
-
Gently restrain the mouse.
-
Lift the skin over the interscapular area (between the shoulder blades) to create a "tent".
-
Insert a 25-gauge needle or smaller, bevel up, into the base of the tent, parallel to the spine.
-
Inject the fluid slowly. A small bubble will form under the skin.
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
Return the animal to its cage and monitor for absorption.
-
B. Nutritional Supplementation
-
Product: Use a commercially available high-calorie nutritional supplement gel for rodents.
-
Procedure:
-
Place a small amount (approx. 0.1-0.2 mL) of the gel on the tip of your finger or on a tongue depressor.
-
Present it to the animal. Most animals will lick the gel directly.
-
Alternatively, a small dab can be placed on the front paws, from which the animal will groom it off.
-
For animals with significant anorexia, provide a soft, palatable diet (e.g., moistened chow, recovery diet) on the cage floor for easy access.
-
References
- 1. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
- 3. mdpi.com [mdpi.com]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. deceraclinical.com [deceraclinical.com]
- 10. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Validation & Comparative
A Head-to-Head Comparison of (R)-GDC-0927 and GDC-0810: Efficacy and Potency as Selective Estrogen Receptor Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and potency of two selective estrogen receptor degraders (SERDs), (R)-GDC-0927 and GDC-0810. The information presented is collated from preclinical and clinical studies to support research and development in the field of endocrine therapies for estrogen receptor-positive (ER+) breast cancer.
Executive Summary
This compound was developed as a second-generation, orally bioavailable SERD, designed to improve upon the potency and efficacy of the first-generation compound, GDC-0810.[1][2] Preclinical data consistently demonstrate that this compound exhibits enhanced potency in degrading the estrogen receptor alpha (ERα) and inhibiting the proliferation of ER+ breast cancer cells.[1] Furthermore, in in vivo models of tamoxifen-resistant breast cancer, this compound has shown superior anti-tumor activity compared to GDC-0810.[1] While both compounds progressed to Phase I clinical trials, their development was ultimately discontinued.[3][4] This guide summarizes the key quantitative data, experimental methodologies, and the underlying signaling pathways pertinent to these two compounds.
Quantitative Comparison of Efficacy and Potency
The following tables summarize the available quantitative data for this compound and GDC-0810 from various preclinical assays.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | GDC-0810 | Reference(s) |
| ERα Binding Affinity (IC50) | Not explicitly stated | 6.1 nM | [5][6] |
| ERβ Binding Affinity (IC50) | Not explicitly stated | 8.8 nM | [5] |
| ERα Degradation (EC50) | Not explicitly stated | 0.7 nM | [5][6] |
| ERα Degradation Efficacy | ~97% | Not explicitly stated | [1] |
| MCF-7 Cell Proliferation (IC50) | Not explicitly stated | 2.5 nM | [5][6] |
| ER Transcriptional Antagonism (IC50) | Not explicitly stated | 2 nM | [6] |
Table 2: In Vivo Efficacy in Xenograft Models
| Model | Compound | Dosing | Outcome | Reference(s) |
| Tamoxifen-Sensitive MCF-7 Xenograft | GDC-0810 | 1-100 mg/kg/day, p.o. | Dose-dependent tumor growth inhibition. At 100 mg/kg/day, all animals showed tumor regression of more than 50%. | [6] |
| Tamoxifen-Resistant Breast Cancer Xenograft | This compound | Not specified | Demonstrated tumor regression and robust reduction of intratumoral ERα levels. Superior activity compared to a less efficacious ERα degrader. | [1] |
| ESR1 Mutant and Wild-Type PDX Models | This compound | 10-100 mg/kg/day | Dose-dependent antitumor activity. | [3] |
Signaling Pathway
Both this compound and GDC-0810 exert their therapeutic effects by targeting the estrogen receptor signaling pathway. As SERDs, they not only antagonize the receptor but also induce its degradation, thereby inhibiting both ligand-dependent and ligand-independent ER signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in po" by Aditya Bardia, Cynthia X Ma et al. [digitalcommons.wustl.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
(R)-GDC-0927: A Comparative Analysis of Efficacy in ESR1 Wild-Type vs. Mutant Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of (R)-GDC-0927 in estrogen receptor 1 (ESR1) wild-type and mutant tumors. This compound is a potent, non-steroidal, orally bioavailable selective estrogen receptor degrader (SERD) that was evaluated in a Phase I clinical trial for ER-positive, HER2-negative metastatic breast cancer.[1][2] Although its clinical development has been discontinued, the preclinical data offers valuable insights into the therapeutic potential of SERDs in endocrine-resistant breast cancer.[3] This analysis includes supporting experimental data for this compound and compares its performance with other SERDs, namely fulvestrant, elacestrant, and camizestrant.
Executive Summary
This compound demonstrated dose-dependent antitumor activity in preclinical models of both ESR1 wild-type and mutant ER-positive breast cancer.[4] Preclinical studies highlighted its ability to induce tumor regression in a tamoxifen-resistant (ESR1 wild-type) xenograft model.[1][5][6] While clinical data showed preliminary evidence of antitumor activity in patients with and without ESR1 mutations, a direct correlation between clinical benefit and baseline ESR1 mutation status was not established.[2][4] This guide delves into the available preclinical data to provide a comparative perspective on the efficacy of this compound and other SERDs in targeting both wild-type and mutant forms of the estrogen receptor.
Data Presentation
In Vitro Efficacy: ERα Degradation
This compound was designed to maximize the degradation of the estrogen receptor alpha (ERα). The following table summarizes its in vitro efficacy in ERα degradation compared to a precursor compound.
| Compound | ERα Degradation Efficacy (%) | IC₅₀ for ERα Degradation (nM) | Reference Compound |
| This compound (17ha) | 97 | 0.1 | - |
| Precursor Compound (5a) | 91 | 0.1 | - |
Data from a tamoxifen-resistant MCF-7 cell line, which is typically ESR1 wild-type.[1]
In Vivo Efficacy: Xenograft Models
The antitumor activity of this compound was evaluated in a tamoxifen-resistant MCF-7 xenograft model (ESR1 wild-type).
| Treatment Group | Dose and Schedule | Tumor Response | Number of Animals with Tumor Regression |
| This compound (17ha) | 100 mg/kg, oral, once daily | Tumor Regression | 5 out of 8 |
| Precursor Compound (5a) | 100 mg/kg, oral, once daily | Tumor Shrinkage | 1 out of 8 |
| Vehicle Control | - | Tumor Growth | 0 out of 8 |
Data from a tamoxifen-resistant MCF-7 xenograft model in mice with subcutaneous estradiol pellets.[1]
Comparative Efficacy of SERDs in ESR1 Mutant Models
| SERD | ESR1 Mutation | Xenograft/PDX Model | Key Efficacy Findings |
| Fulvestrant | Y537S | MCF-7 Xenograft | Less effective at inhibiting tumor growth compared to wild-type.[7] |
| Elacestrant | Y537N | PDX Model (MAXF-1398) | Showed antitumor activity.[8][9] |
| D538G | PDX Models (ST2535-HI, CTG-1211-HI) | Demonstrated reduction in tumor volume.[8][9] | |
| Camizestrant | ER-activating mutations | Preclinical Models | Demonstrated anti-cancer activity.[10] |
Experimental Protocols
In-Cell Western Assay for ERα Degradation
This assay was utilized to quantify the degradation of ERα in MCF-7 breast cancer cells.
-
Cell Culture: MCF-7 cells were cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells were treated with varying concentrations of this compound or comparator compounds for a specified duration.
-
Fixation and Permeabilization: Cells were fixed with a solution of formaldehyde and permeabilized with a detergent-based buffer.
-
Immunostaining: Cells were incubated with a primary antibody specific for ERα, followed by a fluorescently labeled secondary antibody. A second fluorescent dye was used for normalization of cell number.
-
Imaging and Analysis: The plates were scanned on an imaging system, and the fluorescence intensity of the ERα signal was quantified and normalized to the cell number. The percentage of ERα degradation was calculated relative to vehicle-treated control cells.[1]
Tamoxifen-Resistant Xenograft Model
This in vivo model was used to assess the antitumor efficacy of this compound.
-
Cell Line: Tamoxifen-resistant MCF-7 cells were used for tumor implantation.
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used as hosts.
-
Estrogen Supplementation: To support tumor growth, mice were implanted with subcutaneous estradiol pellets.
-
Tumor Implantation: Tamoxifen-resistant MCF-7 cells were implanted subcutaneously into the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and received daily oral doses of this compound, a comparator compound, or vehicle.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint: The study was concluded after a predefined period, and tumor tissues were collected for further analysis, including measurement of intratumoral ERα levels.[1]
Mandatory Visualization
Caption: Estrogen receptor signaling pathway and mechanism of action of SERDs.
Caption: Workflow for a preclinical xenograft study.
References
- 1. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. astrazeneca-us.com [astrazeneca-us.com]
Validating (R)-GDC-0927 Target Engagement with PET Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Positron Emission Tomography (PET) imaging for validating the target engagement of (R)-GDC-0927, a selective estrogen receptor (ER) degrader (SERD). We will explore the use of the established radiotracer [¹⁸F]fluoroestradiol ([¹⁸F]FES) with GDC-0927 and compare its performance with alternative ER-targeted PET tracers, providing available experimental data and detailed protocols to inform preclinical and clinical research. While the development of GDC-0927 was discontinued, the data from its clinical trials provide valuable insights into the use of PET imaging for assessing target engagement of ER-directed therapies.
Quantitative Data Summary
The following table summarizes the quantitative data from studies evaluating target engagement of this compound with [¹⁸F]FES PET and compares the imaging characteristics of [¹⁸F]FES with the alternative tracer, 18F-4-fluoro-11β-methoxy-16α-¹⁸F-fluoroestradiol (¹⁸F-4FMFES).
| Parameter | This compound with [¹⁸F]FES PET | [¹⁸F]FES PET (Alternative) | ¹⁸F-4FMFES PET (Alternative) |
| Target Engagement | >90% reduction in [¹⁸F]FES uptake in ER+ tumors after treatment with GDC-0927.[1][2] | Not Applicable | Not Applicable |
| Tumor Uptake (SUVmax) | Baseline SUVmax values in ER+ lesions are variable and depend on the level of ER expression.[3][4] | SUVmax values in ER-positive lesions typically range from 1.5 to over 10.[3][4] | Similar tumor uptake (SUVmax) to [¹⁸F]FES.[5] |
| Tumor-to-Background Ratio | Significantly increased post-treatment due to reduced tumor uptake. | Generally lower compared to ¹⁸F-4FMFES due to higher background signal.[6][7] | Substantially improved tumor contrast and higher tumor-to-background ratios compared to [¹⁸F]FES.[5][7] |
| Non-Specific Binding | Not explicitly reported, but the high reduction in tumor uptake suggests specific binding of [¹⁸F]FES to ER. | Higher non-specific binding in tissues like the liver and blood pool, which can interfere with image interpretation.[6] | Lower uptake in non-specific tissues, including a notable decrease in blood-pool activity compared to [¹⁸F]FES.[5][7] |
| Metabolic Stability | Not Applicable | Lower in vivo metabolic stability, with a significant fraction of the tracer being metabolized within an hour of injection.[6] | 2.5-fold increase in metabolic stability over [¹⁸F]FES 60 minutes post-injection.[5] |
| Image Quality | Baseline images are consistent with standard [¹⁸F]FES imaging. Post-treatment images show a clear reduction in signal at tumor sites.[8] | Good, but can be limited by background noise. | Consistently better overall image quality with lower background activity compared to [¹⁸F]FES.[5][7] |
| Lesion Detection | Not the primary endpoint of the target engagement studies. | Good, but may miss smaller lesions or those with lower ER expression due to lower contrast.[5] | Successfully identified more lesions than [¹⁸F]FES in a comparative study.[5] |
Experimental Protocols
[¹⁸F]FES PET Imaging for GDC-0927 Target Engagement (Based on Clinical Trial Protocol)
This protocol is a synthesized representation based on available clinical trial information for GDC-0927.[1][2]
-
Patient Population: Postmenopausal women with ER+/HER2- metastatic breast cancer.
-
Tracer Administration:
-
Intravenous injection of approximately 6 mCi (222 MBq) of [¹⁸F]FES.[9]
-
-
Imaging Protocol:
-
Baseline Scan: A whole-body PET/CT scan is performed prior to the initiation of GDC-0927 treatment.
-
Image Acquisition: Imaging is typically initiated 60 minutes after the injection of [¹⁸F]FES.[9]
-
On-Treatment Scan: A second [¹⁸F]FES PET/CT scan is performed after the patient has been on GDC-0927 treatment for a specified period (e.g., at Cycle 2, Day 3).[8]
-
-
Image Analysis:
-
Regions of interest (ROIs) are drawn around the tumors and in normal tissues (e.g., liver, muscle) to calculate the Standardized Uptake Value (SUV).
-
The percentage reduction in tumor SUVmax from baseline to the on-treatment scan is calculated to quantify target engagement.
-
Comparative PET Imaging with [¹⁸F]FES and ¹⁸F-4FMFES
This protocol is based on studies directly comparing the two tracers.[5]
-
Patient Population: Patients with ER-positive breast cancer.
-
Study Design: Patients undergo PET/CT scans with both [¹⁸F]FES and ¹⁸F-4FMFES in a randomized order, with a washout period of at least 48 hours between scans.
-
Tracer Administration:
-
Intravenous injection of a standardized dose of either [¹⁸F]FES or ¹⁸F-4FMFES (e.g., ~185 MBq).
-
-
Imaging Protocol:
-
Dynamic PET acquisition over the primary lesion for the first 45-60 minutes post-injection.
-
Whole-body static PET scan acquired at 60 minutes post-injection.
-
-
Blood Sampling and Metabolite Analysis:
-
Blood samples are taken at multiple time points post-injection to assess the metabolic stability of each tracer using techniques like thin-layer chromatography (TLC).[6]
-
-
Image Analysis:
-
Comparison of SUVmax in tumors and various non-target tissues (liver, muscle, blood pool) between the two tracer scans.
-
Calculation and comparison of tumor-to-background ratios.
-
Visual assessment of image quality and lesion detectability by experienced nuclear medicine physicians.
-
Mandatory Visualizations
Estrogen Receptor Signaling Pathway
Caption: Classical genomic signaling pathway of the estrogen receptor.
Experimental Workflow for PET Imaging in Target Engagement Studies
Caption: Workflow for validating drug target engagement using PET imaging.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Quantitative imaging of estrogen receptor expression in breast cancer with PET and 18F-fluoroestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Estrogen Receptor Assessment by PET Using the Novel Radiotracer 18F-4FMFES in Estrogen Receptor–Positive Breast Cancer Patients: An Ongoing Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FES-PET/CT Imaging for Breast Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
(R)-GDC-0927: A Comparative Analysis in Aromatase Inhibitor-Resistant Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and early clinical activity of (R)-GDC-0927 with alternative therapies in the context of aromatase inhibitor (AI)-resistant estrogen receptor-positive (ER+) breast cancer. While the clinical development of GDC-0927 was discontinued due to unfavorable pharmacokinetics, the data generated provides valuable insights into the therapeutic strategies for overcoming endocrine resistance.
This compound is a potent, non-steroidal, orally bioavailable selective estrogen receptor degrader (SERD).[1][2][3][4][5][6][7][8] Its mechanism of action involves binding to the estrogen receptor, leading to its degradation and thereby blocking downstream signaling pathways that drive tumor growth. Preclinical studies demonstrated its ability to induce tumor regression in ER+ breast cancer models, including those resistant to tamoxifen.[4][6] A Phase I clinical trial (NCT02316509) in heavily pretreated postmenopausal women with ER+/HER2- metastatic breast cancer, all of whom had prior AI therapy, showed that GDC-0927 was well-tolerated and exhibited preliminary anti-tumor activity.[2][7][9][10]
Comparative Efficacy in Preclinical Models of Endocrine Resistance
| Compound | Model | Key Findings |
| This compound | Tamoxifen-Resistant MCF-7 Xenograft | Demonstrated tumor regression and robust reduction of intratumoral ERα levels.[4][11] |
| Fulvestrant | Letrozole-Resistant Breast Cancer Cells | Totally blocked the growth of AI-resistant cell lines.[12] |
| AI-Resistant Breast Cancer Xenografts | Combination with bortezomib enhanced effectiveness in AI-resistant metastatic breast cancer.[13] | |
| Everolimus | Aromatase Inhibitor-Resistant (Long-Term Estrogen Deprived - EDR) Cell Lines | Effectively inhibited cell growth in AI-resistant cells.[4][14] |
| AI-Resistant Xenografts | Reduced tumor size in a letrozole-resistant xenograft model.[4] | |
| Palbociclib | Palbociclib-Resistant PDX Model (derived from a patient with prior AI treatment) | Showed reduced activity in a palbociclib-resistant model, while other CDK4/6 inhibitors (abemaciclib, ribociclib) showed greater activity.[9][15] |
| ER+ Breast Cancer Bone Metastasis Model | Inhibited primary tumor growth and bone metastasis in an ER+ model.[15] |
Clinical Activity in AI-Pretreated Patients
The Phase I study of this compound included patients who had progressed on prior AI therapy. While not a direct comparison, the clinical benefit observed provides a benchmark for evaluating other therapies in this patient population.
| Compound | Clinical Trial | Patient Population | Key Efficacy Data |
| This compound | Phase I (NCT02316509) | Postmenopausal women with ER+/HER2- metastatic breast cancer, all pretreated with AIs.[2][7][9][10] | Clinical Benefit Rate: 29%; Stable Disease: 41%.[2][7] |
| Fulvestrant | Multiple Phase III trials | Postmenopausal women with HR+ advanced breast cancer who progressed on prior endocrine therapy (including AIs). | Combination with CDK4/6 inhibitors (e.g., palbociclib) significantly improves progression-free survival compared to fulvestrant alone.[16] |
| Everolimus | BOLERO-2 (Phase III) | Postmenopausal women with HR+, HER2- advanced breast cancer resistant to non-steroidal AIs.[4][17] | Combination with exemestane significantly prolonged progression-free survival compared to exemestane alone.[4][17] |
| Palbociclib | PALOMA-3 (Phase III) | Women with HR+, HER2- advanced breast cancer who had progressed on prior endocrine therapy. | Combination with fulvestrant significantly improved progression-free survival compared to fulvestrant plus placebo.[15] |
Signaling Pathways and Mechanisms of Action
Figure 1: Simplified overview of the Estrogen Receptor (ER) and parallel signaling pathways implicated in AI resistance.
Figure 2: Mechanism of action for this compound and alternative therapies targeting key nodes in cancer cell signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Establishment of Aromatase Inhibitor-Resistant Cell Lines (e.g., Letrozole-Resistant MCF-7)
This protocol describes the generation of letrozole-resistant (Let-R) MCF-7 breast cancer cells, a common in vitro model for studying AI resistance.[1]
-
Cell Culture: Culture MCF-7 cells in phenol-red-free DMEM/F12 medium supplemented with 10% newborn calf serum (NCS), 2.5 mM Glutamax, 6 ng/ml insulin, and 0.1 µM testosterone.
-
Initiation of Resistance: Treat a culture of MCF-7 cells with 1 µM letrozole for one week.
-
Selection of Resistant Clones: Trypsinize the treated cells and seed them in serial dilutions in 24-well plates.
-
Expansion of Resistant Colonies: Identify and transfer single colonies to new wells and gradually expand them in the continuous presence of 1 µM letrozole.
-
Establishment of Resistant Cell Line: After approximately 2-3 months, the isolated colonies will give rise to letrozole-resistant cell lines that can be maintained in letrozole-containing medium with regular passaging.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of therapeutic agents on cell viability.[2][3][18][19][20]
-
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, fulvestrant) or vehicle control and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for ERα Degradation
This protocol is used to determine the extent to which a compound induces the degradation of the estrogen receptor alpha (ERα).[12][21][22][23][24]
-
Cell Treatment and Lysis: Treat breast cancer cells with the test compound or vehicle control for a specified time. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine the relative amount of ERα protein.
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor activity of a compound in a mouse xenograft model.[5][11][14][25][26][27]
-
Animal Model: Use immunodeficient mice (e.g., female CD-1 nude mice). All animal procedures must be approved by an Institutional Animal Care and Use Committee.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Drug Treatment: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound orally) and control vehicle according to the desired dosing schedule and route of administration.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups to determine the efficacy of the compound.
Experimental Workflow Diagram
Figure 3: A typical workflow for the preclinical evaluation of a novel therapeutic agent in aromatase inhibitor-resistant breast cancer models.
References
- 1. MCF7/LetR-1 Cell Line | Cell Lines - Ximbio [ximbio.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Acquired resistance to everolimus in aromatase inhibitor-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Efficacy of Fulvestrant in Women with Hormone-Resistant Metastatic Breast Cancer (mBC): A Canadian Province Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collection - Data from An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen ReceptorâPositive Breast Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. gachpatna.org.in [gachpatna.org.in]
- 15. mdpi.com [mdpi.com]
- 16. Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-Term Results with Everolimus in Advanced Hormone Receptor Positive Breast Cancer in a Multicenter National Real-World Observational Study [mdpi.com]
- 18. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Ligand‐dependent switching of ubiquitin–proteasome pathways for estrogen receptor | The EMBO Journal [link.springer.com]
- 23. The Aryl Hydrocarbon Receptor Mediates Degradation of Estrogen Receptor α through Activation of Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | MOF negatively regulates estrogen receptor α signaling via CUL4B-mediated protein degradation in breast cancer [frontiersin.org]
- 25. Breast cancer xenograft model [bio-protocol.org]
- 26. Breast cancer animal models and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. meliordiscovery.com [meliordiscovery.com]
Navigating Endocrine Resistance: A Comparative Analysis of (R)-GDC-0927 and Other Endocrine Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to endocrine therapies remains a critical challenge in the management of estrogen receptor-positive (ER+) breast cancer. (R)-GDC-0927, a potent and orally bioavailable selective estrogen receptor degrader (SERD), has been developed to address this unmet need. This guide provides a comparative analysis of this compound with other standard-of-care endocrine therapies, focusing on the crucial aspect of cross-resistance, supported by experimental data.
Mechanism of Action: A Differentiated Approach to ER Targeting
This compound is a non-steroidal SERD that acts by binding to the estrogen receptor, inducing its degradation, and thereby blocking ER-mediated signaling pathways that drive tumor growth.[1][2] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which can have partial agonist effects, or aromatase inhibitors (AIs) that block estrogen production, this compound directly eliminates the ER protein. This distinct mechanism of action provides a strong rationale for its potential efficacy in tumors that have developed resistance to other endocrine agents.
Overcoming Tamoxifen Resistance
Preclinical studies have robustly demonstrated the efficacy of this compound in the context of tamoxifen resistance. In a tamoxifen-resistant MCF-7 breast cancer xenograft model, this compound induced tumor regression, an effect that correlated with its high efficiency in degrading the estrogen receptor alpha (ERα).[3][4]
Table 1: Efficacy of this compound in a Tamoxifen-Resistant Xenograft Model
| Compound | ERα Degradation Efficacy (in vitro) | In Vivo Antitumor Activity (Tamoxifen-Resistant MCF-7 Xenograft) |
| This compound (17ha) | 97% | Tumor Regression |
| Precursor Compound (5a) | 91% | Inferior activity with only 1 of 8 animals showing tumor regression |
Data sourced from ACS Med Chem Lett. 2019;10(1):50-55.[3]
This data suggests that the superior ERα degradation capacity of this compound translates into enhanced antitumor activity in a tamoxifen-resistant setting.
Activity in the Context of Fulvestrant and Aromatase Inhibitor Resistance
While direct preclinical studies on cross-resistance with fulvestrant and aromatase inhibitors are not extensively published, clinical data from a Phase I study of this compound provides valuable insights. The study enrolled heavily pretreated postmenopausal women with ER+/HER2- metastatic breast cancer who had received prior therapies, including aromatase inhibitors and fulvestrant.[5]
In this clinical setting, this compound demonstrated preliminary evidence of antitumor activity, with 29% of patients achieving clinical benefit and 41% showing stable disease.[5] This suggests that this compound can be active in tumors that have progressed on other endocrine therapies, indicating a potential lack of complete cross-resistance. The activity of this compound was observed in patients with and without ESR1 mutations, which are a known mechanism of resistance to aromatase inhibitors.
Comparative Performance of this compound
| Therapy Type | Mechanism of Action | Efficacy in Tamoxifen Resistance | Efficacy in AI/Fulvestrant Resistance |
| This compound | ER Antagonist and Degrader | Demonstrated preclinical efficacy and tumor regression [3][4] | Clinical activity observed in patients pre-treated with AIs and fulvestrant [5] |
| Tamoxifen | Selective ER Modulator (SERM) | Becomes ineffective as resistance develops | N/A |
| Aromatase Inhibitors (AIs) | Inhibit estrogen synthesis | Often used after tamoxifen failure | Resistance can develop, often via ESR1 mutations |
| Fulvestrant | ER Antagonist and Degrader (injectable) | Effective in tamoxifen-resistant disease | Resistance can occur |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the estrogen receptor signaling pathway and the mechanism of action of different endocrine therapies, including this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Open-label Phase I Study of GDC-0927 in Postmenopausal Women with Locally Advanced or Metastatic Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Anti-Tumor Activity of (R)-GDC-0927: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the in vivo anti-tumor activity of (R)-GDC-0927, a potent and orally bioavailable selective estrogen receptor degrader (SERD). Its performance is compared with other key anti-estrogen therapies, fulvestrant and tamoxifen, supported by available preclinical data. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a deeper understanding of its mechanism and preclinical evaluation.
Executive Summary
This compound has demonstrated significant dose-dependent anti-tumor activity in in vivo models of estrogen receptor-positive (ER+) breast cancer, including those harboring ESR1 mutations. As a SERD, its primary mechanism of action is to bind to the estrogen receptor, leading to its degradation and thereby blocking downstream signaling pathways that drive tumor growth. Preclinical studies in patient-derived xenograft (PDX) models have established an efficacious dose range of 10–100 mg/kg/day. While direct head-to-head comparative studies with fulvestrant and tamoxifen are limited in the public domain, this guide compiles available data to offer an objective comparison of their anti-tumor efficacy in similar preclinical settings.
Comparative In Vivo Anti-Tumor Activity
The following tables summarize the in vivo anti-tumor activity of this compound, fulvestrant, and tamoxifen in relevant preclinical models. It is important to note that the data for each compound may originate from different studies, and direct comparisons should be made with caution.
Table 1: In Vivo Efficacy of this compound in ER+ Breast Cancer Xenograft Models
| Xenograft Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| ER+ PDX (ESR1 mutant and wild-type) | Not Specified | 10-100 mg/kg/day, p.o. | Dose-dependent antitumor activity | [1][2] |
| Tamoxifen-Resistant MCF-7 | Not Specified | Not Specified (Optimized for 97% ERα degradation) | Tumor regression | [3] |
Table 2: In Vivo Efficacy of Fulvestrant in ER+ Breast Cancer Xenograft Models
| Xenograft Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| MCF-7 | Nude | 5 mg/mouse, s.c., weekly | Significant tumor growth inhibition | [4] |
| MCF-7 | Athymic Nude | Not Specified | Inhibition of tumor growth | [2] |
| ST941 (ER+ PDX, ESR1-Y537S) | Not Specified | Not Specified | Inferior to OP-1250 in tumor shrinkage | [5] |
Table 3: In Vivo Efficacy of Tamoxifen in ER+ Breast Cancer Xenograft Models
| Xenograft Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| MCF-7 | Nude | Not Specified | Less effective than fulvestrant in decreasing tumor growth | [4] |
| MCF-7 | Athymic Nude | Not Specified | Retardation of estrogen-induced tumor progression | [6] |
| ST941 (ER+ PDX, ESR1-Y537S) | Not Specified | Not Specified | Inferior to OP-1250 in tumor shrinkage | [5] |
Mechanism of Action: Estrogen Receptor Signaling Pathway
This compound exerts its anti-tumor effects by disrupting the estrogen receptor signaling pathway. As a SERD, it binds to the estrogen receptor (ERα), inducing a conformational change that marks the receptor for proteasomal degradation. This depletion of ERα protein levels prevents both ligand-dependent and ligand-independent activation of downstream signaling cascades that promote cell proliferation and survival.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section outlines a representative experimental protocol for assessing the in vivo anti-tumor activity of an oral SERD like this compound in an ER+ breast cancer xenograft model.
1. Cell Culture and Animal Models
-
Cell Line: MCF-7 human breast cancer cells, which are ER-positive, are commonly used.
-
Animal Model: Female, ovariectomized immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used to prevent confounding effects of endogenous estrogen and to allow for the growth of human tumor xenografts.
2. Tumor Implantation and Estrogen Supplementation
-
MCF-7 cells are harvested during their exponential growth phase and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
Approximately 1-5 x 10^6 cells are injected subcutaneously into the flank of each mouse.
-
To support the growth of these estrogen-dependent tumors, a slow-release estradiol pellet (e.g., 0.72 mg, 60-day release) is implanted subcutaneously in the dorsal region of the mice one day prior to or on the day of tumor cell implantation.
3. Tumor Growth Monitoring and Treatment Initiation
-
Tumor growth is monitored bi-weekly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of approximately 150-200 mm³, mice are randomized into treatment and control groups.
4. Drug Formulation and Administration
-
This compound: Formulated as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water) for oral administration (p.o.) via gavage.
-
Fulvestrant: Typically formulated in a viscous vehicle for subcutaneous (s.c.) or intramuscular (i.m.) injection.
-
Tamoxifen: Can be administered orally via gavage or in the drinking water.
-
Vehicle Control: The formulation buffer without the active compound is administered to the control group.
-
Dosing is typically performed daily or as per the specific pharmacokinetic profile of the compound.
5. Efficacy Evaluation
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
6. Experimental Workflow Diagram
Caption: In vivo xenograft study workflow.
Conclusion
This compound is a promising oral SERD with demonstrated in vivo anti-tumor activity in ER+ breast cancer models, including those with acquired resistance mechanisms. Its ability to induce tumor regression in preclinical models highlights its potential as a valuable therapeutic agent. While direct comparative efficacy data against standard-of-care agents like fulvestrant and tamoxifen is still emerging, the available information suggests a potent anti-tumor profile. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers in the continued evaluation and development of novel endocrine therapies for breast cancer.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fulvestrant inhibits growth of triple negative breast cancer and synergizes with tamoxifen in ERα positive breast cancer by up-regulation of ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. minervaimaging.com [minervaimaging.com]
- 6. Effect of antiprogestins and tamoxifen on growth inhibition of MCF-7 human breast cancer cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of (R)-GDC-0927
For researchers and scientists in the field of drug development, the proper handling and disposal of potent, research-grade compounds like (R)-GDC-0927, a selective estrogen receptor degrader (SERD), is a critical component of laboratory safety and environmental responsibility. As the hazards of novel compounds may not be fully known, a cautious and systematic approach to waste management is essential. This guide provides a step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The toxicological properties of many research compounds are not extensively documented; therefore, treating them as potentially hazardous is a prudent measure.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through a licensed hazardous waste disposal program.[1][2][3] Adherence to institutional and local environmental regulations is mandatory.[1][4]
Step 1: Waste Identification and Segregation
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and grossly contaminated PPE, should be considered chemical waste.[4] This waste must be segregated from general laboratory trash and other waste streams to prevent accidental exposure and environmental contamination.[1]
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Liquid Waste:
-
Collect liquid waste containing this compound in a sealable, chemical-resistant container.
-
Do not mix with other incompatible chemical wastes.[1] The container should also be clearly labeled as "Hazardous Waste."
-
Step 3: Labeling of Waste Containers
Proper labeling is crucial for the safe handling and disposal of chemical waste by your institution's environmental health and safety (EHS) personnel. The label should include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]
-
The approximate quantity or concentration of the waste.
-
The date when the waste was first added to the container.[5]
-
The name of the principal investigator and the laboratory location.[5]
Step 4: Storage of Chemical Waste
Store the sealed and labeled waste containers in a designated, secure area within the laboratory, away from general work areas and sources of ignition.[6] Secondary containment, such as a larger, chemically resistant bin, is recommended to contain any potential leaks.
Step 5: Arranging for Disposal
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash, as this is prohibited for chemical waste.[1][2] The material should ultimately be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]
Experimental Protocols Referenced in Safety Data Sheets
While a specific, publicly available Safety Data Sheet (SDS) for this compound was not identified, general SDSs for similar research compounds outline standard procedures for handling accidental releases. These are summarized below.
Accidental Release Measures:
-
Personal Precautions: Avoid dust formation and ensure adequate ventilation. Wear appropriate PPE as outlined in the table above.[6][7]
-
Containment and Cleaning: For spills, absorb liquids with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep or scoop the material to avoid creating dust.[7] Place all contaminated materials into a sealed, labeled container for disposal as hazardous waste.[6]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[7]
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the Proper Disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Logistical Information for Handling (R)-GDC-0927
For researchers, scientists, and drug development professionals, the safe and effective handling of potent compounds like (R)-GDC-0927 is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of laboratory personnel and the integrity of research.
This compound is a potent, non-steroidal, orally bioavailable, selective estrogen receptor (ER) antagonist and degrader (SERD) that has been investigated for its potential in treating estrogen receptor-positive (ER+) breast cancer.[1] As a selective estrogen receptor degrader, it functions by binding to the estrogen receptor and inducing its degradation, thereby inhibiting ER-mediated signaling pathways that drive the growth of cancer cells.[2]
Data Presentation: Physical and Chemical Properties
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes its known physical and chemical properties based on available data. Researchers should always consult the supplier-specific SDS upon receipt of the compound.
| Property | Value | Source |
| Chemical Name | (2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol | PubChem |
| Molecular Formula | C₂₈H₂₈FNO₄ | PubChem[2] |
| Molecular Weight | 461.52 g/mol | MedchemExpress.com, PubChem[1][2] |
| CAS Number | 1642297-01-5 | MedchemExpress.com[1] |
| Appearance | Light yellow to yellow solid | MedchemExpress.com[1] |
| Solubility | Soluble in DMSO (83.33 mg/mL) | MedchemExpress.com[1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | MedchemExpress.com[1] |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year | MedchemExpress.com[1] |
Signaling Pathway of Estrogen Receptor and Inhibition by this compound
This compound acts as a selective estrogen receptor degrader (SERD). The diagram below illustrates the estrogen receptor (ER) signaling pathway and the mechanism of action of a SERD. In the classical pathway, estrogen binds to the ER, leading to its dimerization and translocation to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, initiating the transcription of target genes that promote cell proliferation. SERDs like this compound bind to the ER, inducing a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome. This prevents the ER from activating gene transcription, thus blocking the proliferative signal.
Caption: Mechanism of this compound as a Selective Estrogen Receptor Degrader (SERD).
Experimental Protocols: Safe Handling and Disposal of this compound
Given the potent nature of this compound, strict adherence to the following protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table provides minimum recommended PPE for various laboratory activities.
| Activity | Recommended PPE |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid) | - Enclosure: Chemical fume hood or ventilated balance enclosure- Gloves: Double nitrile gloves- Body: Disposable lab coat or gown- Respiratory: N95 respirator (or higher if aerosolization is likely)- Eye: Safety goggles or a face shield |
| Solution Preparation | - Enclosure: Chemical fume hood- Gloves: Chemical-resistant gloves (e.g., nitrile)- Body: Lab coat- Eye: Safety glasses with side shields or chemical splash goggles |
| Cell Culture/In Vitro Assays | - Enclosure: Biosafety cabinet (if applicable)- Gloves: Nitrile gloves- Body: Lab coat- Eye: Safety glasses |
| Waste Disposal | - Gloves: Nitrile gloves- Body: Lab coat- Eye: Safety glasses |
Step-by-Step Handling Procedures
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (nitrile gloves, lab coat, safety glasses).
-
Verify the compound identity and quantity against the shipping documents.
-
Store the compound according to the supplier's recommendations, typically at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1]
2.2. Weighing and Solution Preparation (in a Chemical Fume Hood):
-
Don the required PPE for handling solids (double gloves, disposable lab coat, N95 respirator, and safety goggles).
-
Perform all weighing and initial dilutions within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated spatulas and weighing papers. Decontaminate or dispose of them as hazardous waste after use.
-
To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the vial containing the pre-weighed compound to avoid generating dust.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.[1]
-
Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
2.3. General Laboratory Use:
-
Always handle solutions of this compound within a chemical fume hood.
-
Use positive displacement pipettes or dedicated pipette tips for transferring solutions to prevent cross-contamination and aerosol generation.
-
Avoid skin contact. If contact occurs, immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
3.1. Solid Waste:
-
Collect all disposable materials that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips, vials) in a dedicated, clearly labeled hazardous waste container.
-
The container should be a sealed plastic bag or a puncture-resistant container.
3.2. Liquid Waste:
-
Collect all aqueous and organic solvent waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
The waste container should be stored in a secondary containment bin within a ventilated area.
3.3. Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with a suitable decontaminating solution (e.g., 70% ethanol followed by a surface cleaner).
-
Dispose of the cleaning materials as hazardous solid waste.
3.4. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring a safe and productive research environment. Always prioritize safety and consult your institution's EHS guidelines for any specific procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
